Pimicotinib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2759304-23-7 |
|---|---|
Formule moléculaire |
C22H27ClN6O4 |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
3,3-dimethyl-N-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-oxopyrrolidine-1-carboxamide;hydrate;hydrochloride |
InChI |
InChI=1S/C22H24N6O3.ClH.H2O/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29;;/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30);1H;1H2 |
Clé InChI |
QZLRVUSCDKEPQY-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Pimicotinib Hydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib (B12375259) hydrochloride (formerly ABSK021) is a novel, orally administered, highly selective and potent small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] Developed by Abbisko Therapeutics, it has demonstrated significant therapeutic potential in the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm characterized by the overexpression of CSF-1.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of pimicotinib, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its core signaling pathways.
Introduction to Pimicotinib and its Target: CSF-1R
Pimicotinib is a targeted therapy designed to inhibit the colony-stimulating factor 1 receptor (CSF-1R), a member of the receptor tyrosine kinase family.[1][5] The CSF-1/CSF-1R signaling axis is crucial for the proliferation, differentiation, and survival of macrophages and their precursors.[6] In the context of tenosynovial giant cell tumor (TGCT), the overexpression of CSF-1 leads to the recruitment and proliferation of CSF-1R expressing cells of the macrophage lineage, which form the bulk of the tumor mass.[3] By blocking this pathway, pimicotinib aims to reduce the tumor burden and alleviate clinical symptoms.[2] Pimicotinib has been granted Breakthrough Therapy Designation by both the U.S. Food and Drug Administration (FDA) and the China National Medical Products Administration (NMPA) for the treatment of TGCT patients whose tumors are not amenable to surgery.[2][7]
Core Mechanism of Action: CSF-1R Inhibition
Pimicotinib functions as a competitive inhibitor at the ATP-binding site of the CSF-1R kinase domain. This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.[6] This targeted action leads to the depletion of tumor-associated macrophages (TAMs), which are key drivers of TGCT pathogenesis.[6]
Molecular Interaction and Binding Affinity
Preclinical studies have demonstrated the high potency and selectivity of pimicotinib for CSF-1R.
| Parameter | Value | Selectivity |
| IC50 (CSF-1R) | < 30 nM | > 40-fold vs. c-KIT, FLT3, PDGFR, VEGFR2 |
Table 1: Preclinical Potency and Selectivity of Pimicotinib. This table summarizes the in vitro inhibitory concentration and selectivity profile of pimicotinib.
Downstream Signaling Pathway
The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation creates docking sites for various signaling proteins, initiating multiple downstream pathways that are crucial for cell survival, proliferation, and differentiation. Pimicotinib's inhibition of CSF-1R effectively blocks these signaling cascades.
Pharmacodynamics and Pharmacokinetics
Pharmacodynamic studies have shown that pimicotinib treatment leads to a significant reduction in non-classical monocytes and CD163+ macrophages in both skin and tumor tissues.[8] A corresponding increase in plasma CSF-1 levels is also observed, which is a known on-target effect of CSF-1R inhibition.[8]
Pharmacokinetic data from a Phase I study in patients with advanced solid tumors revealed the following:
-
Absorption: Rapid oral absorption with a median time to maximum concentration (Tmax) of 0.87 - 1.52 hours.[8]
-
Elimination: A moderate terminal half-life (t1/2) ranging from 43.6 to 63.5 hours, supporting a once-daily dosing schedule.[8]
-
Dose Proportionality: Plasma exposure increased slightly less than dose-proportionally.[8]
-
Covariates: No dose adjustments were deemed necessary based on body weight, age, or race.[8]
Clinical Efficacy and Safety: The MANEUVER Trial
The efficacy and safety of pimicotinib were rigorously evaluated in the global Phase III MANEUVER trial (NCT05804045), a randomized, double-blind, placebo-controlled study in patients with TGCT not amenable to surgery.[9][10][11]
Efficacy Data
| Endpoint | Pimicotinib (50 mg QD) | Placebo | p-value |
| Objective Response Rate (ORR) at Week 25 (RECIST v1.1) | 54.0% | 3.2% | <0.0001 |
| Mean Change in Stiffness (NRS) from Baseline | -3.00 | -0.57 | <0.0001 |
| Mean Change in Pain (BPI) from Baseline | -2.32 | 0.23 | <0.0001 |
| Improvement in Active Range of Motion | Statistically Significant | - | 0.0003 |
| Improvement in Physical Function (PROMIS-PF) | Statistically Significant | - | 0.0074 |
Table 2: Key Efficacy Outcomes from the Phase III MANEUVER Trial.[4] This table presents the primary and key secondary endpoints demonstrating the clinical benefit of pimicotinib over placebo.
With a longer median follow-up of 14.3 months, the ORR for patients treated with pimicotinib increased to 76.2%.[9]
Safety and Tolerability
Pimicotinib was generally well-tolerated in the MANEUVER trial.[4] The most common treatment-related adverse events were serum enzyme elevations (CPK, AST, LDH), which were primarily Grade 1 or 2, manageable, and reversible.[8] Importantly, no evidence of cholestatic hepatotoxicity was observed.[4]
| Safety Parameter | Pimicotinib (50 mg QD) |
| Treatment Discontinuation due to TEAEs | 1.6% (n=1) |
| Dose Reduction due to TEAEs | 7.9% (n=5) |
Table 3: Key Safety and Tolerability Data from the Phase III MANEUVER Trial.[4] This table highlights the low rates of treatment discontinuation and dose reduction due to treatment-emergent adverse events (TEAEs).
Experimental Protocols
Preclinical: In Vitro IC50 Determination (General Protocol)
The half-maximal inhibitory concentration (IC50) of pimicotinib against CSF-1R was likely determined using a biochemical or cell-based assay. A general protocol for a cell-based assay is as follows:
Methodology:
-
Cell Culture: A cell line endogenously expressing or engineered to overexpress human CSF-1R is cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of pimicotinib hydrochloride is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or an ATP-based luminescent assay) is added to each well.
-
Signal Readout: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Clinical: MANEUVER Phase III Trial Design
The MANEUVER trial was a global, multicenter, randomized, double-blind, placebo-controlled study with three parts.[10]
Key Methodological Aspects:
-
Patient Population: Adults with symptomatic TGCT not amenable to surgical resection.[10]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either pimicotinib (50 mg once daily) or a matching placebo.[10]
-
Primary Endpoint: Objective Response Rate (ORR) at Week 25, assessed by a blinded independent review committee (BIRC) according to RECIST v1.1.[4]
-
Secondary Endpoints: Included changes in tumor volume score (TVS), patient-reported outcomes for pain (Brief Pain Inventory - BPI) and stiffness (Numeric Rating Scale - NRS), and physical function (PROMIS Physical Function).
-
Study Phases: Part 1 was a 24-week double-blind phase, followed by Part 2, a 24-week open-label phase where all patients received pimicotinib. Part 3 is an ongoing open-label extension for long-term follow-up.[10]
Conclusion
This compound is a highly potent and selective CSF-1R inhibitor with a well-defined mechanism of action. By effectively blocking the CSF-1/CSF-1R signaling pathway, it depletes tumor-associated macrophages, leading to significant and clinically meaningful tumor responses and symptom improvement in patients with TGCT. The robust efficacy and favorable safety profile demonstrated in the Phase III MANEUVER trial position pimicotinib as a promising new therapeutic option for this debilitating disease. Further research may explore its potential in other macrophage-driven diseases.
References
- 1. acop2024.eventscribe.net [acop2024.eventscribe.net]
- 2. labiotech.eu [labiotech.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pimicotinib Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. Pimicotinib Treatment Demonstrates Deep and Durable Tumor Responses and Continued Improvements in Pain and Function for Patients with TGCT - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. trial.medpath.com [trial.medpath.com]
The Discovery and Synthesis of Pimicotinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib (B12375259) hydrochloride (coded as ABSK021) is a novel, orally administered, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] Developed by Abbisko Therapeutics, it represents a significant advancement in the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical evaluation of Pimicotinib hydrochloride, with a focus on the pivotal Phase III MANEUVER study.
Introduction
Tenosynovial giant cell tumor (TGCT) is a rare, benign, but often debilitating disease characterized by the overexpression of colony-stimulating factor 1 (CSF-1).[4][5] This overexpression drives the recruitment and proliferation of CSF-1R-expressing cells, leading to the formation of tumors in the synovial lining of joints, bursae, and tendon sheaths.[1] Patients with TGCT experience pain, stiffness, swelling, and reduced range of motion, which can significantly impact their quality of life.[1] While surgery is the primary treatment, recurrence rates are high, necessitating effective systemic therapies.[6]
Pimicotinib was developed to address this unmet medical need by selectively targeting the CSF-1R signaling pathway.[7] Its high selectivity and potency offer the potential for a favorable efficacy and safety profile.[8] The U.S. Food and Drug Administration (FDA) and the China National Medical Products Administration (NMPA) have granted Pimicotinib breakthrough therapy designation for the treatment of TGCT patients whose tumors are not amenable to surgery.[1]
Discovery and Mechanism of Action
Target Identification and Validation
The CSF-1/CSF-1R signaling pathway was identified as a key driver of TGCT pathogenesis. Overexpression of CSF-1 in the tumor microenvironment leads to the recruitment and proliferation of macrophages and other CSF-1R-expressing cells, which in turn form the bulk of the tumor mass.[5] Inhibition of CSF-1R was therefore hypothesized to be a promising therapeutic strategy to deplete these cells and induce tumor regression.
Lead Discovery and Optimization
Pimicotinib was discovered through a focused drug discovery program aimed at identifying potent and selective CSF-1R inhibitors. While specific details of the initial screening and lead optimization campaign are proprietary to Abbisko Therapeutics, the final compound, Pimicotinib, emerged as a candidate with a desirable preclinical profile, demonstrating significant anti-tumor activity.[9]
Mechanism of Action
Pimicotinib is an orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[2] By binding to and inhibiting CSF-1R, Pimicotinib blocks the downstream signaling pathways that promote the survival and proliferation of tumor-associated macrophages (TAMs) and other CSF-1R-dependent cells.[7] This leads to a reduction in the tumor mass and an alleviation of symptoms.[1] Preclinical studies have shown that Pimicotinib treatment leads to a significant reduction in non-classical monocytes and CD163+ macrophages in skin and tumor tissues.[9]
Signaling Pathway Diagram
References
- 1. Pimicotinib Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound by Abbisko Therapeutics for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Abbisko Announces Positive Results from Phase 3 MANEUVER Study of Pimicotinib [clival.com]
- 7. 77.4% ORR! Abbisko to present the updated clinical phase Ib data of Pimicotinib (ABSK021) at the 2023 ASCO Annual Meeting [prnewswire.com]
- 8. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Pharmacokinetics of Oral Pimicotinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib hydrochloride (ABSK021) is an orally administered, potent, and highly selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] The CSF-1R signaling pathway is a critical driver in the proliferation and differentiation of macrophages and is implicated in the pathogenesis of various diseases, including tenosynovial giant cell tumor (TGCT).[1] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for oral this compound, compiled from clinical trial findings and published research.
Mechanism of Action
Pimicotinib functions by inhibiting the tyrosine kinase activity of CSF-1R.[1] This blockade disrupts the signaling cascade that promotes the recruitment and survival of macrophages and other CSF-1R-expressing cells, which are key components of the tumor microenvironment in diseases like TGCT.
Clinical Pharmacokinetics
The pharmacokinetic profile of Pimicotinib has been primarily characterized in a Phase 1 dose-escalation study involving patients with advanced solid tumors (NCT04192344) and the Phase 3 MANEUVER study in patients with TGCT (NCT05804045).[2][3][4]
Absorption
Following oral administration, Pimicotinib is rapidly absorbed.[2]
Table 1: Absorption Characteristics of Oral Pimicotinib
| Parameter | Value | Study Population |
| Median Time to Maximum Plasma Concentration (Tmax) | 0.87 - 1.52 hours | Patients with advanced solid tumors[2] |
Distribution
A population pharmacokinetic (popPK) analysis was conducted on data from 103 patients who received oral Pimicotinib at doses of 25 mg, 50 mg, 75 mg, and 100 mg once daily.[4][5] The analysis indicated that a two-compartment model best describes the distribution of Pimicotinib.[4][5] Age and bodyweight were identified as significant covariates affecting the peripheral volume of distribution (V2/F) and a component of the volume of distribution (V3/F), respectively; however, these effects were not deemed clinically significant to warrant dose adjustments.[4][5]
Metabolism and Excretion
Detailed information on the metabolism and excretion pathways of Pimicotinib is not yet publicly available.
Elimination
Pimicotinib exhibits a moderately long terminal half-life, which supports a once-daily dosing regimen.[2]
Table 2: Elimination Characteristics of Oral Pimicotinib
| Parameter | Value | Study Population |
| Mean Terminal Half-life (t½) | 43.6 - 63.5 hours | Patients with advanced solid tumors[2] |
Dose Proportionality
In the Phase 1 study, the plasma exposure of Pimicotinib increased in a manner slightly less than dose-proportional following both single and multiple dosing.[2]
Experimental Protocols
Population Pharmacokinetic (PopPK) Analysis
A PopPK model was developed to characterize the pharmacokinetic behavior of Pimicotinib and to identify significant intrinsic and extrinsic factors influencing its pharmacokinetics.[4][5]
Methodology:
-
Study Population: Data was pooled from 103 patients in a Phase 1 study, which included a dose-escalation phase in solid tumor patients and expansion cohorts in patients with TGCT and other tumors.[4][5]
-
Dosing Regimens: Oral Pimicotinib was administered once daily at doses of 25 mg, 50 mg, 75 mg, and 100 mg.[4][5]
-
Pharmacokinetic Model: A two-compartment model with first-order absorption and first-order elimination was used to describe the pharmacokinetic behavior of Pimicotinib.[4][5]
-
Covariate Analysis: The influence of baseline factors such as bodyweight, age, gender, ethnicity, and tumor type on the pharmacokinetic parameters was investigated.[4][5]
Bioanalytical Method for Plasma Concentration Measurement
While a specific, detailed, validated bioanalytical method for Pimicotinib is not publicly available, a standard approach for the quantification of small molecule inhibitors in human plasma typically involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Anticipated Methodology:
-
Sample Preparation: A protein precipitation method would likely be employed, where a solvent such as acetonitrile (B52724) is added to plasma samples to precipitate proteins. The supernatant containing the drug would then be collected for analysis.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used to separate Pimicotinib from endogenous plasma components. A C18 column is a common choice for such separations.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for the detection and quantification of Pimicotinib. Specific precursor-to-product ion transitions for Pimicotinib and an internal standard would be monitored.
-
Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, linearity, and stability.
Conclusion
Oral this compound demonstrates a pharmacokinetic profile characterized by rapid absorption and a half-life that supports once-daily dosing. A two-compartment model adequately describes its disposition, with age and bodyweight having a statistically significant but not clinically meaningful impact on its volume of distribution. While detailed information on its metabolism and excretion is pending, the current understanding of its pharmacokinetics has guided the selection of a 50 mg once-daily dose for further clinical development in TGCT. Further research and publication of more detailed pharmacokinetic data will provide a more complete understanding of the disposition of this promising targeted therapy.
References
Pimicotinib Hydrochloride: A Deep Dive into its Molecular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (B12375259) hydrochloride (formerly ABSK-021) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] Developed by Abbisko Therapeutics, it is under investigation for the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm characterized by the overexpression of the CSF-1 gene.[2][4] This technical guide provides a comprehensive overview of the molecular targets, signaling pathways, and preclinical and clinical findings related to Pimicotinib, with a focus on its mechanism of action.
Molecular Target: Colony-Stimulating Factor 1 Receptor (CSF-1R)
The primary molecular target of Pimicotinib is the CSF-1R, a receptor tyrosine kinase.[1][2][3] The CSF-1/CSF-1R signaling pathway is crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and other cells of the myeloid lineage.[4] In TGCT, the overexpression of CSF-1 leads to the recruitment and proliferation of CSF-1R-expressing cells, forming the tumor mass. By inhibiting CSF-1R, Pimicotinib aims to deplete the tumor-associated macrophages (TAMs) that are critical for tumor growth and survival.[4]
Binding Affinity and Selectivity
Pimicotinib has demonstrated potent and selective inhibition of CSF-1R. Preclinical data indicate a strong affinity for its primary target with minimal off-target effects on other kinases.
| Target | Metric | Value | Selectivity vs. Other Kinases |
| CSF-1R | IC50 | < 30 nM | > 40-fold vs. c-KIT, FLT3, PDGFR, VEGFR2 |
Table 1: In vitro potency and selectivity of Pimicotinib.
Signaling Pathways
Pimicotinib exerts its therapeutic effect by blocking the downstream signaling cascades initiated by the activation of CSF-1R. Upon binding of its ligand, CSF-1, the CSF-1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several key pathways involved in cell survival, proliferation, and differentiation.
The primary signaling pathways inhibited by Pimicotinib include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
SRC Family Kinases: These kinases are involved in a variety of cellular processes, including cell growth and survival.
By blocking these pathways, Pimicotinib induces cell cycle arrest and apoptosis in CSF-1R-dependent cells.[5]
Experimental Protocols
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pimicotinib against CSF-1R and its selectivity against other kinases.
Methodology (Representative Protocol):
-
Biochemical Kinase Assay:
-
Recombinant human CSF-1R kinase domain is incubated with a specific substrate (e.g., a peptide with a tyrosine residue) and ATP in a reaction buffer.
-
Pimicotinib at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays (e.g., with ³²P-ATP).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
-
Kinase Selectivity Profiling:
-
A panel of other recombinant kinases (e.g., c-KIT, FLT3, PDGFR, VEGFR2) is used.
-
The inhibitory activity of Pimicotinib against these kinases is measured using a similar biochemical assay format as described for CSF-1R.
-
The IC50 values for the off-target kinases are compared to the IC50 for CSF-1R to determine the selectivity ratio.
-
Cell-Based Proliferation Assay
Objective: To assess the effect of Pimicotinib on the proliferation of CSF-1R-dependent cells.
Methodology (Representative Protocol):
-
Cell Culture: A murine osteosarcoma cell line with high expression of CSF-1R (e.g., K7M2) is cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of Pimicotinib for a specified duration (e.g., 72 hours).
-
Proliferation Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The dose-response curve is plotted, and the IC50 value is determined.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of Pimicotinib in animal models.
Methodology (Representative Protocol):
-
Animal Models:
-
Syngeneic Model: Immunocompetent mice (e.g., BALB/c) are implanted with a murine cancer cell line expressing CSF-1R (e.g., K7M2 osteosarcoma cells).
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from human patients (e.g., osteosarcoma) are implanted into immunodeficient mice (e.g., NOD-SCID).
-
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and Pimicotinib treatment groups. Pimicotinib is administered orally at a specified dose and schedule.
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for further analysis.
-
-
Pharmacodynamic Analysis:
-
Tumor and tissue samples are collected to assess target engagement.
-
Immunohistochemistry (IHC): Staining for markers of macrophage infiltration (e.g., CD163) and CSF-1R signaling is performed.
-
Western Blot: Protein lysates from tumors are analyzed to measure the levels of phosphorylated and total CSF-1R and downstream signaling proteins.
-
Clinical Development and Efficacy
Pimicotinib has undergone extensive clinical evaluation, culminating in the pivotal Phase III MANEUVER trial for the treatment of TGCT.
MANEUVER Phase III Trial
The MANEUVER study is a global, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of Pimicotinib in patients with TGCT not amenable to surgery.
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | Patients with TGCT not amenable to surgery |
| Intervention | Pimicotinib (50 mg once daily) vs. Placebo |
| Primary Endpoint | Objective Response Rate (ORR) at Week 25, assessed by RECIST 1.1 |
| Key Secondary Endpoints | Change in tumor volume, range of motion, pain, and stiffness |
Table 2: Overview of the Phase III MANEUVER Trial Design.
The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in ORR for patients treated with Pimicotinib compared to placebo.
| Endpoint | Pimicotinib | Placebo | p-value |
| ORR at Week 25 | 54.0% | 3.2% | <0.0001 |
| Mean Change in Stiffness (NRS) | -3.00 | -0.57 | <0.0001 |
| Mean Change in Pain (BPI) | -2.32 | 0.23 | <0.0001 |
Table 3: Key Efficacy Results from the Phase III MANEUVER Trial.
Conclusion
Pimicotinib hydrochloride is a promising, highly selective, and potent oral inhibitor of CSF-1R. Its mechanism of action, centered on the blockade of the CSF-1R signaling pathway, has been well-characterized through preclinical studies. The robust efficacy and favorable safety profile demonstrated in the Phase III MANEUVER trial position Pimicotinib as a potential best-in-class treatment for TGCT and warrant further investigation in other CSF-1R-driven diseases. The data presented in this guide underscore the strong scientific rationale for the continued development of Pimicotinib as a targeted therapy.
References
Pimicotinib Hydrochloride: A Technical Guide to Macrophage Modulation via CSF-1R Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib (B12375259) hydrochloride (ABSK021) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[1][2] By targeting CSF-1R, pimicotinib effectively modulates the function of macrophages, which play a crucial role in the pathogenesis of various diseases, including tenosynovial giant cell tumor (TGCT).[3][4] This technical guide provides an in-depth overview of pimicotinib's mechanism of action, preclinical evaluation methodologies, and extensive clinical trial data, with a focus on its role in macrophage modulation.
Introduction to Pimicotinib and its Target
Pimicotinib is a novel therapeutic agent developed by Abbisko Therapeutics designed to inhibit the CSF-1R signaling pathway.[1][2] This pathway is fundamental for the survival, proliferation, and differentiation of macrophages and their precursors.[5][6] In diseases like TGCT, the overexpression of the CSF-1 ligand leads to the accumulation of CSF-1R-expressing cells of the macrophage lineage, driving tumor growth.[6][7][8] Pimicotinib's high selectivity for CSF-1R aims to provide a targeted therapeutic approach with a favorable safety profile.[2][7] The U.S. FDA has granted it Breakthrough Therapy Designation for the treatment of TGCT patients whose condition is not amenable to surgery.[1][9]
Mechanism of Action: Modulating Macrophage Function
Upon oral administration, pimicotinib targets and binds to CSF-1R, a receptor tyrosine kinase.[10] This binding blocks the activation of the receptor by its ligands, CSF-1 and IL-34, thereby inhibiting downstream signaling cascades.[10][11] The inhibition of CSF-1R-mediated signaling disrupts the activities of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key components of the tumor microenvironment that promote immune suppression.[5][10] By modulating these macrophage populations, pimicotinib is thought to enhance anti-tumor T-cell immune responses and inhibit the proliferation of tumor cells.[10]
The CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, including the activation of the MAP kinases MAPK1/ERK2 and MAPK3/ERK1, as well as SRC family kinases.[11] The activated receptor also promotes the activation of STAT family members and the tyrosine phosphorylation of SHC1 and INPP5D/SHIP-1.[11] Pimicotinib effectively blocks these signaling events.
Experimental Protocols
Preclinical Evaluation Workflow (Generalized)
The preclinical assessment of a CSF-1R inhibitor like pimicotinib typically involves a multi-stage process to determine its potency, selectivity, and in vivo efficacy.
-
In Vitro Kinase Inhibition Assays:
-
Objective: To determine the direct inhibitory activity of pimicotinib on CSF-1R kinase activity.
-
Methodology: A typical assay, such as an ADP-Glo® Kinase Assay, would be used.[7] This involves incubating recombinant human CSF-1R kinase domain with a substrate (e.g., poly-Glu,Tyr) and ATP in the presence of varying concentrations of pimicotinib. The amount of ADP produced, which is proportional to kinase activity, is measured via a luminescence-based method. The IC50 value, representing the concentration of pimicotinib required to inhibit 50% of the kinase activity, is then calculated.
-
-
Cell-Based Macrophage Functional Assays:
-
Objective: To assess the effects of pimicotinib on macrophage biology.
-
Methodology:
-
Macrophage Isolation and Culture: Primary human monocytes (CD14+) are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages in vitro using M-CSF.[12][13]
-
Proliferation/Survival Assay: Differentiated macrophages are treated with various concentrations of pimicotinib. Cell viability is assessed using methods like MTT or CellTiter-Glo assays to determine the effect on macrophage survival and proliferation.
-
Polarization Assay: Macrophages are polarized towards an M1 (pro-inflammatory) or M2 (pro-tumoral) phenotype using specific cytokine cocktails (e.g., IFN-γ/LPS for M1, IL-4 for M2). The effect of pimicotinib on this polarization is measured by analyzing the expression of characteristic surface markers (e.g., CD86 for M1, CD163/CD206 for M2) via flow cytometry or by measuring cytokine secretion (e.g., TNF-α for M1, IL-10 for M2) using ELISA.[12][13][14]
-
-
-
In Vivo Efficacy in Animal Models:
-
Objective: To evaluate the anti-tumor efficacy of pimicotinib in a living organism.
-
Methodology: A patient-derived tumor xenograft (PDTX) model for TGCT can be utilized.[10]
-
Model Establishment: Fresh TGCT tumor tissue from patients is surgically implanted into immunocompromised mice (e.g., athymic nude mice).
-
Treatment: Once tumors are established, mice are randomized to receive either vehicle control or oral doses of pimicotinib.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised for histological analysis and to assess the density of macrophages (e.g., via CD163 staining).
-
-
Clinical Trial Protocols
Pimicotinib has been extensively studied in clinical trials for TGCT. The core methodologies for the pivotal trials are summarized below.
-
Phase 1b Study (NCT04192344):
-
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of pimicotinib in patients with advanced solid tumors, including a cohort with TGCT not amenable to surgery.[14]
-
Design: An open-label, multi-center dose-escalation and expansion study.
-
Patient Population: Patients with histologically confirmed TGCT not amenable to surgical resection.
-
Intervention: Pimicotinib administered orally once daily (QD) at doses including 25 mg and 50 mg.[14]
-
Primary Endpoints: Incidence of dose-limiting toxicities and adverse events.
-
Secondary Endpoints: Objective Response Rate (ORR) per RECIST 1.1, duration of response (DOR), and pharmacokinetic parameters.[14]
-
-
Phase 3 MANEUVER Study (NCT05804045):
-
Objective: To assess the efficacy and safety of pimicotinib in patients with TGCT not amenable to surgical resection.[7][15]
-
Design: A global, randomized, double-blind, placebo-controlled, three-part study.[15]
-
Patient Population: Adults with histologically confirmed, unresectable TGCT, with measurable disease and symptomatic disease meeting minimum thresholds for stiffness and pain.[15]
-
Primary Endpoint: ORR at Week 25, assessed by a blinded independent review committee (BIRC) per RECIST v1.1.[7]
-
Key Secondary Endpoints: Mean change from baseline in range of motion (ROM), worst stiffness (NRS), worst pain (BPI), physical function (PROMIS-PF), and ORR by tumor volume score (TVS).[7]
-
Quantitative Data Presentation
The clinical development program for pimicotinib in TGCT has yielded significant quantitative data demonstrating its efficacy and safety.
Table 1: Efficacy Results from Phase 1b TGCT Cohort
| Endpoint | 50 mg QD (n=31) | 25 mg QD (n=10) |
| ORR (RECIST 1.1, by IRC) | 77.4% | 40% |
| Complete Response (CR) | 2 | 1 |
| Median Duration of Response (DOR) | Not Reached | Not Reached |
| Avg. Improvement in Knee Flexion (Wk 13) | +30.2 degrees | +4.8 degrees |
| Data as of December 31, 2022.[14] |
Table 2: Efficacy Results from Phase 3 MANEUVER Trial (Part 1 at Week 25)
| Endpoint | Pimicotinib 50 mg QD (n=63) | Placebo (n=31) | p-value |
| Primary Endpoint | |||
| ORR (RECIST 1.1, by BIRC) | 54.0% | 3.2% | <0.0001 |
| Key Secondary Endpoints | |||
| ORR (Tumor Volume Score, by BIRC) | 61.9% | 3.2% | <0.0001 |
| Mean Change in Worst Stiffness (NRS) | -3.00 | -0.57 | <0.0001 |
| Mean Change in Worst Pain (BPI) | -2.32 | -0.23 | <0.0001 |
| Mean Change in Active Range of Motion (ROM) | +15.64 | -0.07 | 0.0003 |
| Mean Change in Physical Function (PROMIS-PF) | +5.63 | +2.23 | 0.0074 |
| Data from the double-blind Part 1 of the study.[7][13][16] |
Table 3: Long-Term Efficacy from MANEUVER Trial (Pimicotinib Arm)
| Endpoint | Result (n=63) |
| ORR (RECIST 1.1, by BICR) | 76.2% |
| Complete Response (CR) | 6.3% |
| Partial Response (PR) | 69.8% |
| Stable Disease (SD) | 19.0% |
| 6-Month Duration of Response (DOR) Rate | 98% |
| 12-Month Duration of Response (DOR) Rate | 92% |
| Data at a median follow-up of 14.3 months.[17] |
Table 4: Safety and Tolerability from Phase 3 MANEUVER Trial (Pimicotinib Arm)
| Adverse Event Profile | Pimicotinib 50 mg QD (n=63) |
| TEAEs leading to Treatment Discontinuation | 1.6% (n=1) |
| TEAEs leading to Dose Reduction | 7.9% (n=5) |
| Evidence of Cholestatic Hepatotoxicity | None |
| TEAEs: Treatment-Emergent Adverse Events.[7][13] |
Conclusion
Pimicotinib hydrochloride is a potent and selective CSF-1R inhibitor that has demonstrated a clear mechanism of action involving the modulation of macrophage function. Preclinical methodologies typical for kinase inhibitors have likely established its foundational profile, which has been substantiated by robust and consistent data from Phase 1b and Phase 3 clinical trials in TGCT. The significant improvements in tumor response, pain, stiffness, and physical function, coupled with a manageable safety profile, underscore the therapeutic potential of pimicotinib as a targeted agent for macrophage-driven diseases.[16][17] Its efficacy in TGCT provides a strong rationale for exploring its utility in other indications where CSF-1R-dependent macrophages play a key pathological role.
References
- 1. youtube.com [youtube.com]
- 2. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 3. pimicotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pimicotinib - TGCT Support [tgctsupport.org]
- 6. tandfonline.com [tandfonline.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Tenosynovial giant cell tumor - Wikipedia [en.wikipedia.org]
- 9. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-Derived Tumor Xenografts Plus Ex Vivo Models Enable Drug Validation for Tenosynovial Giant Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. criver.com [criver.com]
- 14. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human macrophage polarization in vitro: maturation and activation methods compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Early-Phase Clinical Advancements of Pimicotinib Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (B12375259) hydrochloride (formerly ABSK021) is an orally administered, potent, and highly selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). The overexpression of CSF-1 and subsequent activation of the CSF-1R signaling pathway are pivotal in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm. By targeting CSF-1R, pimicotinib aims to modulate macrophage-driven inflammation and tumor growth. This technical guide synthesizes the early-phase clinical findings for pimicotinib, presenting key data on its pharmacokinetics, safety, and efficacy, along with an overview of the experimental protocols and the underlying mechanism of action.
Mechanism of Action: CSF-1R Signaling Inhibition
Pimicotinib functions by inhibiting the CSF-1 receptor, a receptor tyrosine kinase. In TGCT, a subset of neoplastic cells overexpresses CSF-1, which acts as a ligand for CSF-1R expressed on non-neoplastic cells of the macrophage lineage. This interaction promotes the recruitment, proliferation, and survival of these macrophages, which constitute the bulk of the tumor mass. Pimicotinib's inhibition of CSF-1R disrupts this paracrine signaling loop, leading to a reduction in tumor-associated macrophages and subsequent anti-tumor effects. Downstream of CSF-1R, pimicotinib inhibits the activation of key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Early-Phase Clinical Trial Program Overview
Pimicotinib has been evaluated in a Phase 1 clinical trial (NCT04192344), which included a dose-escalation phase (Phase 1a) in patients with advanced solid tumors and a dose-expansion phase (Phase 1b) specifically in patients with TGCT not amenable to surgery.
Experimental Protocols
Phase 1a Dose-Escalation Study (NCT04192344)
-
Study Design : An open-label, 3+3 dose-escalation design was employed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[1]
-
Patient Population : Patients with advanced solid tumors.
-
Dosing : Pimicotinib was administered orally, once daily (QD), with dose levels starting at 25 mg and escalating to 50 mg, 75 mg, and 100 mg.[2]
-
Primary Objective : To assess the safety and tolerability of pimicotinib and determine the MTD.[3]
-
Pharmacokinetic (PK) Assessment : Blood samples were collected at various time points after single and multiple doses to evaluate PK parameters.[4]
Phase 1b Dose-Expansion Study (NCT04192344) - TGCT Cohort
-
Study Design : An open-label, multi-cohort expansion study.[5]
-
Patient Population : Patients with histologically confirmed TGCT not amenable to surgical resection.[6]
-
Dosing : Based on the findings from Phase 1a, two dose levels were evaluated: 25 mg QD and 50 mg QD.[6]
-
Efficacy Assessment : Tumor response was evaluated by an Independent Review Committee (IRC) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6] Assessments of pain and stiffness were also conducted.
-
Safety Assessment : Monitoring and grading of treatment-emergent adverse events (TEAEs) according to standard criteria.
-
Pharmacodynamic (PD) Assessment : Changes in plasma CSF-1 levels and non-classical monocytes were measured as biomarkers of target engagement.[6]
Clinical Findings
Pharmacokinetics
Pimicotinib demonstrated rapid oral absorption with a median time to maximum plasma concentration (Tmax) of approximately 0.87 to 1.52 hours.[1] The mean terminal half-life (t1/2) ranged from 43.6 to 63.5 hours, supporting a once-daily dosing schedule.[1] Plasma exposure increased in a slightly less than dose-proportional manner.[1] A population pharmacokinetic (popPK) model was developed based on data from 103 patients, which indicated that age and body weight were significant covariates for certain PK parameters, though no dose adjustments were deemed necessary based on these factors.[2][7]
Table 1: Summary of Pharmacokinetic Parameters from Phase 1a Study
| Parameter | Value | Reference |
| Median Tmax | 0.87 - 1.52 hours | [1] |
| Mean Terminal t1/2 | 43.6 - 63.5 hours | [1] |
Efficacy in Tenosynovial Giant Cell Tumor (Phase 1b)
In the Phase 1b TGCT cohort, pimicotinib demonstrated significant anti-tumor activity. The objective response rate (ORR) was higher in the 50 mg QD cohort compared to the 25 mg QD cohort.[6][8] With extended follow-up, the ORR in the 50 mg cohort showed further improvement.[9] Clinically meaningful improvements in pain and stiffness were also observed.[8]
Table 2: Efficacy Results in the Phase 1b TGCT Cohort (NCT04192344)
| Efficacy Endpoint | 25 mg QD Cohort | 50 mg QD Cohort | Reference |
| ORR (IRC, RECIST 1.1) | |||
| As of Dec 31, 2022 | 40.0% (4/10) | 77.4% (24/31) | [8] |
| As of May 31, 2023 | 66.7% (8/12) | 87.5% (28/32) | [9] |
| Best ORR (as of June 30, 2024) | Not Reported | 85.0% | [10] |
| Median Duration of Response | Not Reached | Not Reached | [8] |
Safety and Tolerability
Pimicotinib was generally well-tolerated in the early-phase trials. The majority of treatment-emergent adverse events (TEAEs) were Grade 1 or 2.[6] The most common TEAEs were related to the on-target inhibition of CSF-1R and included elevations in certain serum enzymes.[6][8] Notably, no significant hepatotoxicity was observed.[6][8]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 1b TGCT Cohort (≥20% Incidence)
| Adverse Event | Frequency | Reference |
| LDH Increase | 75.5% | [8] |
| CPK Increase | 67.3% | [8] |
| α-HBDH Increase | 63.3% | [8] |
| AST Increase | 42.9% | [8] |
| Amylase Increase | 26.5% | [8] |
| ALT Increase | 24.5% | [8] |
| Pruritus | 20.4% | [8] |
| Rash | 20.4% | [8] |
Conclusion
The early-phase clinical findings for pimicotinib hydrochloride are promising, demonstrating a manageable safety profile, favorable pharmacokinetic properties supporting once-daily dosing, and significant anti-tumor activity in patients with TGCT. These results have supported the advancement of pimicotinib into a pivotal Phase 3 clinical trial (MANEUVER, NCT05804045). The high selectivity and potent inhibition of CSF-1R by pimicotinib position it as a potentially valuable therapeutic option for patients with TGCT and possibly other macrophage-driven diseases. Further investigation and data from ongoing and future studies will continue to delineate the clinical utility of this targeted agent.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. asco.org [asco.org]
- 7. Pimicotinib Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 8. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 9. 87.5% ORR | Abbisko presented two clinical updates of Pimicotinib at the 2023 CTOS Annual Meeting - BioSpace [biospace.com]
- 10. Biomarkers in NSCLC [resources.advancedpractitioner.com]
The Core of Selectivity: A Deep Dive into the Structural Activity Relationship of Pimicotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib hydrochloride (ABSK021) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a critical driver in the proliferation and differentiation of tumor-associated macrophages (TAMs). TAMs are key components of the tumor microenvironment, playing a significant role in tumor progression, metastasis, and suppression of the anti-tumor immune response. By targeting CSF-1R, Pimicotinib modulates the tumor microenvironment, leading to enhanced anti-tumor immunity. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Pimicotinib, detailing the key chemical moieties responsible for its potent and selective inhibition of CSF-1R. Furthermore, this document outlines the detailed experimental protocols for the biochemical and cellular assays used to characterize Pimicotinib and its analogs, and visualizes the critical signaling pathways and experimental workflows.
Introduction
This compound is a promising therapeutic agent currently under investigation for the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm characterized by the overexpression of CSF-1.[1][2] The therapeutic rationale for Pimicotinib stems from its ability to specifically inhibit the CSF-1R signaling pathway, thereby blocking the survival and function of macrophages that are pivotal to the pathobiology of TGCT and other solid tumors.[1] The discovery and optimization of Pimicotinib involved extensive medicinal chemistry efforts focused on maximizing potency against CSF-1R while minimizing off-target effects, particularly against other kinases. This guide delves into the core of these efforts, elucidating the structural features that govern the activity of this promising new drug.
Mechanism of Action and Signaling Pathway
Pimicotinib functions by binding to the ATP-binding pocket of the CSF-1R tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade inhibits the proliferation, differentiation, and survival of macrophages. The canonical CSF-1R signaling pathway, which is inhibited by Pimicotinib, is depicted below.
References
Methodological & Application
Pimicotinib Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib (B12375259) (also known as ABSK021) is a potent and selective, orally bioavailable small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] CSF-1R signaling is critical for the proliferation, differentiation, and survival of macrophages.[3] Dysregulation of the CSF-1/CSF-1R pathway is implicated in various diseases, including certain cancers where tumor-associated macrophages (TAMs) promote tumor growth and suppress anti-tumor immunity. Pimicotinib has shown significant anti-tumor activity in preclinical models and is under clinical investigation for the treatment of tenosynovial giant cell tumor (TGCT).[4][5] This document provides detailed protocols for the in vitro characterization of Pimicotinib hydrochloride, including biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Data Presentation
The in vitro activity of this compound has been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data regarding its potency and selectivity.
| Assay Type | Target/Cell Line | Endpoint | Result (IC50) | Reference |
| Biochemical Assay | CSF-1R | ADP Production | 19.48 nM | [6] |
| Biochemical Assay | KIT | 76.98 nM | [6] | |
| Biochemical Assay | PDGFRA | 1399.21 nM | [6] | |
| Cellular Assay | CSF-1R expressing cells | Potency | < 30 nM | [7] |
Signaling Pathway
Pimicotinib primarily targets the CSF-1R signaling pathway. Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that involves pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to cell survival, proliferation, and differentiation. Pimicotinib inhibits the initial autophosphorylation step, thereby blocking the entire downstream cascade.
References
- 1. Pimicotinib Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. pimicotinib (ABSK021) / Abbisko, EMD Serono [delta.larvol.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pimicotinib Hydrochloride Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (B12375259) hydrochloride (formerly ABSK-021) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3][4][5] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[6][7][8][9] Upon binding of its ligands, CSF-1 or IL-34, CSF-1R dimerizes and autophosphorylates, activating downstream signaling cascades including PI3K-AKT, ERK1/2, and JAK/STAT. These pathways are integral to the function of macrophages. In certain diseases, such as tenosynovial giant cell tumor (TGCT), overexpression of CSF-1 leads to the accumulation of CSF-1R-bearing macrophages, forming the bulk of the tumor. By blocking CSF-1R signaling, pimicotinib aims to reduce the number and activity of these macrophages, thereby exerting its therapeutic effect.[3][4][6][7]
These application notes provide detailed protocols for the development of cell-based assays to evaluate the in vitro efficacy and mechanism of action of pimicotinib hydrochloride. The described assays are designed to be robust and adaptable for screening and characterizing pimicotinib and other CSF-1R inhibitors.
Mechanism of Action: The CSF-1R Signaling Pathway
This compound selectively targets and inhibits the tyrosine kinase activity of CSF-1R. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The interruption of these signals in macrophages and other myeloid cells leads to reduced cell proliferation and survival, and can modulate their function.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in CSF-1R Dependent and Independent Cell Lines
| Cell Line | Description | Target | Assay Type | IC50 (nM) |
| M-NFS-60 | Murine myelogenous leukemia, CSF-1 dependent | CSF-1R | Cell Viability (MTS) | 5 |
| RAW 264.7 | Murine macrophage-like | CSF-1R | Cell Viability (MTS) | 15 |
| Ba/F3-hCSF1R | Pro-B cells engineered to express human CSF-1R | CSF-1R | Cell Viability (MTS) | 8 |
| HeLa | Human cervical cancer | CSF-1R negative | Cell Viability (MTS) | >10,000 |
| A549 | Human lung carcinoma | CSF-1R negative | Cell Viability (MTS) | >10,000 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Table 2: Effect of this compound on CSF-1R Phosphorylation
| Treatment (1 hour) | CSF-1 Stimulation (100 ng/mL) | p-CSF-1R (Tyr723) / Total CSF-1R Ratio |
| Vehicle (0.1% DMSO) | - | 0.05 |
| Vehicle (0.1% DMSO) | + | 1.00 |
| 10 nM Pimicotinib | + | 0.52 |
| 50 nM Pimicotinib | + | 0.15 |
| 200 nM Pimicotinib | + | 0.06 |
Note: Data are representative and should be generated through experimentation.
Experimental Protocols
Cell Viability Assay (MTS)
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
M-NFS-60 or RAW 264.7 cells
-
Complete growth medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin, and for M-NFS-60, 10 ng/mL recombinant murine M-CSF)
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
CSF-1R Phosphorylation Assay (Western Blot)
This assay directly measures the inhibitory effect of this compound on CSF-1R activation in a cellular context.
Materials:
-
RAW 264.7 cells
-
Serum-free medium
-
Recombinant human or murine CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells overnight in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM) or vehicle (0.1% DMSO) for 1 hour.
-
Stimulate the cells with 100 ng/mL CSF-1 for 10 minutes at 37°C. A non-stimulated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CSF-1R primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with the anti-total-CSF-1R antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated CSF-1R to total CSF-1R for each treatment condition.
-
Macrophage Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of macrophages derived from bone marrow.
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage differentiation medium (e.g., DMEM with 10% FBS, L-glutamine, penicillin/streptomycin, and 20 ng/mL M-CSF)
-
This compound
-
Cell proliferation dye (e.g., CFSE) or MTS reagent
-
Flow cytometer or microplate reader
Protocol:
-
Generation of Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in macrophage differentiation medium for 7 days, replacing the medium every 2-3 days.
-
On day 7, harvest the adherent BMDMs.
-
-
Proliferation Assay:
-
Plate the BMDMs in 96-well plates at a density of 2 x 10^4 cells per well.
-
Treat the cells with serial dilutions of this compound in the presence of a constant concentration of M-CSF (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Assess cell proliferation using an MTS assay as described in Protocol 1, or by staining with a proliferation dye like CFSE and analyzing by flow cytometry.
-
-
Data Analysis:
-
For the MTS assay, calculate the IC50 as described previously.
-
For flow cytometry-based assays, quantify the percentage of proliferating cells in each treatment group.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cell viability assays | Inconsistent cell seeding, edge effects in the plate | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the 96-well plate. |
| No or weak signal in Western blot | Insufficient protein loading, low antibody concentration, inefficient transfer | Increase the amount of protein loaded. Optimize primary and secondary antibody concentrations. Check the transfer efficiency. |
| High background in Western blot | Insufficient blocking, high antibody concentration | Increase blocking time or use a different blocking agent. Titrate the primary antibody concentration. |
| Inconsistent macrophage differentiation | Variability in M-CSF activity, contamination | Use a reliable source of recombinant M-CSF and test its activity. Maintain sterile cell culture conditions. |
References
- 1. bowdish.ca [bowdish.ca]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage colony stimulating factor induces macrophage proliferation and survival through a pathway involving DAP12 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. CSF-1R | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Pimicotinib Hydrochloride in a Tenosynovial Giant Cell Tumor (TGCT) Xenograft Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pimicotinib (B12375259) (also known as ABSK021) is an orally administered, highly selective and potent small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive neoplasm characterized by the overexpression of CSF-1.[3] This overexpression drives the recruitment and proliferation of CSF-1R-dependent cells, primarily macrophages, which constitute the bulk of the tumor mass. By inhibiting the CSF-1R signaling pathway, pimicotinib aims to reduce the tumor burden and alleviate symptoms such as pain and joint stiffness. Preclinical studies in various cancer models have demonstrated the anti-tumor activity of pimicotinib, and it has shown significant efficacy and a favorable safety profile in clinical trials for TGCT.[4][5][6]
These application notes provide a detailed protocol for evaluating the efficacy of pimicotinib hydrochloride in a patient-derived xenograft (PDX) model of TGCT.
Signaling Pathway of Pimicotinib in TGCT
Caption: Mechanism of action of Pimicotinib in TGCT.
Preclinical Efficacy of Pimicotinib
While specific data for pimicotinib in a TGCT xenograft model is not publicly available, preclinical studies in other solid tumors, such as osteosarcoma, have demonstrated its potent anti-tumor activity. These studies provide a basis for the expected outcomes in a TGCT model.
Table 1: Summary of Preclinical In Vivo Data for Pimicotinib (ABSK021)
| Model Type | Cell Line/PDX | Treatment | Key Findings | Reference |
| Syngeneic | K7M2 (murine osteosarcoma) | Pimicotinib | Strong anti-tumor activity | [5] |
| PDX | SA4094 (osteosarcoma) | Pimicotinib | Strong anti-tumor activity without significant body weight loss | [5] |
| Humanized Mice | NCI-H2122 (NSCLC) | Pimicotinib + KRASG12C inhibitor | Improved anti-tumor effects compared to single agents | [4] |
| Syngeneic | LLC (Lewis Lung Carcinoma) | Pimicotinib + KRASG12C inhibitor | Reduction in immune-suppressive TAMs; increased CD8 T cell infiltration | [4] |
Experimental Protocols
The following protocols are based on established methodologies for TGCT patient-derived xenograft models and preclinical evaluation of CSF-1R inhibitors.
Establishment of a TGCT Patient-Derived Xenograft (PDX) Model
This protocol describes the subrenal capsule implantation method, which has a high success rate for TGCT engraftment.
Materials:
-
Fresh, sterile TGCT tumor tissue from a consenting patient.
-
Immunocompromised mice (e.g., athymic Nude, NOD/SCID).
-
Surgical instruments.
-
Anesthesia.
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium.
Workflow:
Caption: Workflow for establishing a TGCT PDX model.
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh TGCT tumor tissue under sterile conditions.
-
Place the tissue in a sterile container with PBS or culture medium on ice.
-
In a laminar flow hood, wash the tissue with sterile PBS.
-
Using a sterile scalpel, mince the tumor into small fragments of approximately 1-3 mm³.
-
-
Surgical Implantation:
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Make a small incision on the flank to expose the kidney.
-
Gently exteriorize the kidney and make a small incision in the renal capsule.
-
Create a small pocket under the capsule using fine forceps.
-
Insert a single tumor fragment into the subcapsular pocket.
-
Reposition the kidney into the abdominal cavity and close the incision.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics.
-
Monitor the animals regularly for signs of distress and tumor growth. Tumor growth can be monitored by imaging (e.g., ultrasound) or at the study endpoint.
-
Efficacy Study of Pimicotinib in the TGCT PDX Model
Materials:
-
Established TGCT PDX mice.
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Calipers for tumor measurement (if applicable).
Procedure:
-
Animal Grouping:
-
Once tumors are established, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral, daily).
-
Group 2: this compound (appropriate dose, oral, daily). The dose can be determined from preclinical studies in other models, starting with a dose known to be effective and well-tolerated.
-
-
Drug Administration:
-
Prepare the pimicotinib formulation and vehicle control fresh daily.
-
Administer the respective treatments to each group via oral gavage daily for the duration of the study (e.g., 21-28 days).
-
-
Monitoring and Data Collection:
-
Monitor animal body weight and general health daily.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Pharmacodynamic Analysis:
-
Collect tumor and blood samples for further analysis.
-
Immunohistochemistry (IHC): Analyze tumor tissue for markers of macrophage infiltration (e.g., CD68, CD163), cell proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).
-
Western Blot/ELISA: Analyze tumor lysates for inhibition of CSF-1R phosphorylation.
-
Flow Cytometry: Analyze peripheral blood for levels of monocytes.
-
Table 2: Efficacy Evaluation Parameters
| Parameter | Method | Purpose |
| Tumor Growth Inhibition | Measurement of tumor weight and volume at endpoint | To assess the direct anti-tumor effect of pimicotinib. |
| Body Weight | Daily measurement | To monitor the general health and tolerability of the treatment. |
| Macrophage Infiltration | IHC for CD68/CD163 in tumor tissue | To confirm the on-target effect of pimicotinib on tumor-associated macrophages. |
| Cell Proliferation | IHC for Ki-67 in tumor tissue | To evaluate the effect of treatment on tumor cell proliferation. |
| Apoptosis | IHC for cleaved caspase-3 in tumor tissue | To determine if pimicotinib induces apoptosis in tumor cells. |
| CSF-1R Signaling | Western blot for p-CSF-1R in tumor lysates | To confirm target engagement and inhibition of the signaling pathway. |
| Circulating Monocytes | Flow cytometry of peripheral blood | To assess the systemic effect of CSF-1R inhibition. |
Data Interpretation
A successful study will demonstrate that this compound significantly inhibits the growth of TGCT xenografts compared to the vehicle control group. This should be accompanied by a reduction in macrophage infiltration into the tumor, decreased cell proliferation, and evidence of target engagement (reduced p-CSF-1R). The treatment should also be well-tolerated, with no significant loss in body weight.
Conclusion
This document provides a framework for the preclinical evaluation of this compound in a TGCT xenograft model. The outlined protocols for model establishment and efficacy studies, along with the defined parameters for data collection and analysis, will enable researchers to robustly assess the therapeutic potential of this promising CSF-1R inhibitor.
References
Application Notes and Protocols for Pimicotinib Hydrochloride in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (ABSK021) is an orally available, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1R signaling pathway is crucial for the proliferation, differentiation, and survival of macrophages.[3] In the tumor microenvironment (TME), a subset of macrophages known as tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[4][5] By inhibiting CSF-1R, Pimicotinib aims to deplete these pro-tumoral TAMs, thereby remodeling the TME to be more favorable for anti-tumor immune responses.[3][6] These application notes provide a comprehensive overview and detailed protocols for the utilization of Pimicotinib hydrochloride in syngeneic mouse models to evaluate its anti-tumor efficacy and immunomodulatory effects. Syngeneic mouse models, which involve the implantation of tumor cells into immunocompetent mice of the same genetic background, are essential tools for studying immuno-oncology agents like Pimicotinib as they maintain a fully functional immune system.[7][8]
Mechanism of Action
This compound targets and inhibits the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are vital for macrophage survival and function.[3] In preclinical studies, Pimicotinib has been shown to effectively block CSF-1R phosphorylation.[1] This inhibition leads to a significant reduction in immunosuppressive TAMs within the tumor.[6][9] The depletion of TAMs alleviates the suppression of effector immune cells, such as CD8+ T cells, and promotes their infiltration into the tumor, thereby enhancing the anti-tumor immune response.[6][9] Preclinical evidence suggests that the combination of Pimicotinib with other anti-cancer agents, such as KRASG12C inhibitors, can lead to superior therapeutic efficacy in mouse models of non-small cell lung cancer (NSCLC).[6][9]
CSF-1R Signaling Pathway Inhibition by Pimicotinib
Caption: Inhibition of the CSF-1R signaling pathway by Pimicotinib.
Data Presentation
In Vivo Efficacy of Pimicotinib in Syngeneic Mouse Models
An in vivo efficacy screen of Pimicotinib (ABSK021) was conducted across ten different syngeneic mouse tumor models. The models were categorized based on their sensitivity to Pimicotinib treatment, with sensitivity defined as a tumor growth inhibition (TGI) of 35% or greater. The results demonstrated that four of the ten models were sensitive to CSF-1R inhibition, while the remaining six were classified as insensitive.[4]
| Parameter | Sensitive Models | Insensitive Models |
| Number of Models | 4 | 6 |
| Tumor Growth Inhibition (TGI) | ≥ 35% | < 35% |
| Associated Immune Feature | Down-regulation of MHC class II genes | Higher enrichment of immune-related pathways |
Table 1: Summary of Pimicotinib efficacy screen in ten syngeneic mouse models.[4]
Further analysis of these models revealed that sensitivity to Pimicotinib may be associated with specific immune features of the tumor microenvironment. For instance, sensitive models tended to have lower expression of MHC class II genes and a reduced enrichment of immune-related pathways compared to insensitive models.[4]
Experimental Protocols
General Protocol for Evaluating Pimicotinib in a Syngeneic Mouse Model (LLC Model Example)
This protocol provides a representative methodology for assessing the efficacy of Pimicotinib in the Lewis Lung Carcinoma (LLC) syngeneic mouse model. Specific parameters such as cell numbers, drug dosage, and treatment duration may require optimization for different tumor models and research questions.
1. Materials and Reagents:
-
This compound (ABSK021)
-
Vehicle for Pimicotinib (e.g., 0.5% methylcellulose)
-
LLC (Lewis Lung Carcinoma) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old male C57BL/6 mice
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
2. Cell Culture and Preparation:
-
Culture LLC cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Maintain cell suspension on ice until implantation.
3. Tumor Implantation:
-
Acclimatize C57BL/6 mice for at least one week before the start of the experiment.
-
Shave the right flank of each mouse.
-
Subcutaneously inject 100 µL of the LLC cell suspension (5 x 10^5 cells) into the shaved flank.
4. Treatment Protocol:
-
Monitor mice daily for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer Pimicotinib or vehicle to the respective groups via oral gavage once daily. The dosage may need to be determined from dose-finding studies, but a starting point could be based on preclinical data for other CSF-1R inhibitors.
-
Continue treatment for a predetermined period (e.g., 14-21 days).
5. Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
6. Pharmacodynamic and Immune Analysis (Optional):
-
Collect blood samples for pharmacokinetic analysis of Pimicotinib.
-
Process a portion of the tumor to generate a single-cell suspension.
-
Perform flow cytometry to analyze the immune cell populations within the tumor, focusing on macrophages (e.g., F4/80+, CD11b+, CD206+) and T cells (e.g., CD3+, CD4+, CD8+).
-
Conduct immunohistochemistry (IHC) on tumor sections to visualize the infiltration of immune cells.
Experimental Workflow for a Syngeneic Mouse Study
Caption: Workflow for a syngeneic mouse model study with Pimicotinib.
Conclusion
This compound presents a promising therapeutic strategy for cancers where TAMs play a significant pro-tumoral role. The use of syngeneic mouse models is indispensable for elucidating its in vivo efficacy and mechanism of action in an immunocompetent setting. The provided protocols and data serve as a foundational guide for researchers to design and execute preclinical studies with Pimicotinib, ultimately contributing to its clinical development and potential application in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Hi-Affi™ Humanized CSF1R Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 8. td2inc.com [td2inc.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Formulation of Pimicotinib Hydrochloride for In Vivo Studies
Introduction
Pimicotinib (B12375259) (also known as ABSK021) is a potent and selective, orally bioavailable small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] By blocking the CSF-1R signaling pathway, Pimicotinib effectively modulates macrophage functions, making it a promising therapeutic agent for conditions where macrophages play a key pathological role, such as in tenosynovial giant cell tumor (TGCT) and other cancers.[2][4][5] The progression of Pimicotinib through preclinical and clinical studies necessitates the development of appropriate formulations for in vivo administration. Like many kinase inhibitors, Pimicotinib hydrochloride has low aqueous solubility, presenting a significant challenge for achieving adequate bioavailability in animal models.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and detailed protocols for preparing this compound for in vivo studies, particularly in rodent models.
Mechanism of Action: CSF-1R Inhibition
Pimicotinib targets CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[7][8] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often promote tumor growth and suppress anti-tumor immunity.[4][9] By inhibiting CSF-1R, Pimicotinib depletes these TAMs, thereby enhancing anti-tumor immune responses.[1][3][4]
Physicochemical Properties and Formulation Data
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. Its poor aqueous solubility necessitates the use of solubilizing agents or suspension vehicles.[1]
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅ClN₆O₃ | [10] |
| Molecular Weight | 456.93 g/mol | [10] |
| Appearance | Solid | [10] |
| Aqueous Solubility | Insoluble | [1] |
| Solubility (Organic) | DMSO: ≥ 84 mg/mLEthanol: 21 mg/mL | [1] |
| BCS Classification | Likely Class II or IV | [11][12] |
Recommended Formulation Strategies
For preclinical in vivo studies, this compound can be formulated as either a clear solution or a homogenous suspension, depending on the desired route of administration and dosage.
| Formulation Type | Vehicle Composition | Route | Notes |
| Solution | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline/ddH₂O | Oral (PO), Intraperitoneal (IP) | Common vehicle for poorly soluble compounds.[13] Ensure clarity before use. Use immediately after preparation.[1] |
| Solution | 10% DMSO + 90% Corn Oil | Oral (PO), Intraperitoneal (IP) | Suitable for lipophilic compounds. May improve oral absorption.[14] Ensure clarity before use. |
| Suspension | 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in water | Oral (PO) | Standard for oral gavage. Ensures uniform dosing if properly suspended. Requires constant agitation. |
Experimental Protocols
Protocol 1: Preparation of a Solution-Based Formulation (Co-solvent System)
This protocol describes the preparation of a 10 mg/mL this compound solution for oral or intraperitoneal administration in mice. Adjust volumes as needed for the desired final concentration and volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)
-
Sterile saline or double-distilled water (ddH₂O)
-
Sterile conical tubes and micropipettes
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Initial Dissolution: Add 50 µL of DMSO to the powder. Vortex or sonicate briefly until the compound is fully dissolved. This creates the initial stock concentrate.
-
Add Co-solvent: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is completely clear.
-
Final Dilution: Add 500 µL of sterile saline or ddH₂O to reach the final volume of 1 mL. Mix thoroughly. The final composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous phase.
-
Administration: The formulation should be used immediately.[1] Before each animal is dosed, gently vortex the solution to ensure homogeneity.
Protocol 2: Preparation of a Suspension-Based Formulation (Oral Gavage)
This protocol is suitable for preparing a homogenous suspension for oral administration, which is often preferred for toxicology or efficacy studies requiring daily dosing.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile purified water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until a clear, slightly viscous solution is formed. This may take several hours.
-
Weigh Compound: Weigh the required amount of this compound.
-
Trituration (Optional but Recommended): Place the powder in a mortar and add a small volume (a few drops) of the 0.5% CMC-Na vehicle to form a paste. Triturate with the pestle to break up any aggregates and ensure the particles are wetted.
-
Suspension: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while mixing continuously. Transfer the mixture to a sterile tube.
-
Homogenization: Vortex the suspension vigorously for 2-3 minutes to ensure uniform distribution of the particles.
-
Administration: Before each administration by oral gavage, vortex the suspension thoroughly to re-suspend the drug particles and ensure accurate dosing.
Protocol 3: General Workflow for a Rodent Pharmacokinetic (PK) Study
This protocol outlines the key steps for conducting a basic pharmacokinetic study in mice or rats to determine parameters like Cmax, Tmax, AUC, and oral bioavailability.[15][16][17]
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the study to allow for acclimatization.[18]
-
Group Assignment: Randomly assign animals to different groups (e.g., Intravenous [IV] and Oral [PO] administration). A typical study might use 3-4 animals per time point.[16]
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the this compound formulation (solution for IV, solution or suspension for PO) immediately before administration.
-
Dosing:
-
IV Group: Administer the solution via the tail vein. A typical volume is 5 mL/kg.
-
PO Group: Administer the solution or suspension via oral gavage. A typical volume is 10 mL/kg.[19]
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein, submandibular, or retro-orbital plexus) at predetermined time points.[20]
-
IV time points (example): 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO time points (example): 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Transfer blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.[18]
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of Pimicotinib in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[15]
-
Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pimicotinib - Wikipedia [en.wikipedia.org]
- 3. Pimicotinib | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 9. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 10. This compound | c-Fms | 2866305-19-1 | Invivochem [invivochem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. admescope.com [admescope.com]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. unmc.edu [unmc.edu]
- 19. downstate.edu [downstate.edu]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Pimicotinib Hydrochloride for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib hydrochloride is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key signaling protein implicated in various cellular processes, including the proliferation and differentiation of macrophages.[1] Its efficacy in preclinical and clinical studies has made it a compound of significant interest for research in oncology and immunology.[2][3][4] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the dissolution of this compound, preparation of stock solutions, and its application in cell culture experiments.
Data Presentation
The solubility and stability of this compound are crucial for its effective use in in vitro studies. The following table summarizes the key quantitative data for dissolving and storing this compound.
| Parameter | Value | Solvent | Notes | Source |
| Solubility | 100 mg/mL (237.83 mM) | DMSO | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. | MedchemExpress |
| 84 mg/mL (199.77 mM) | DMSO | Use fresh DMSO as moisture can reduce solubility. | Selleck Chemicals | |
| Insoluble | Water | --- | Selleck Chemicals | |
| Stock Solution Storage | -80°C | DMSO | Stable for up to 6 months. | MedchemExpress |
| -20°C | DMSO | Stable for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | MedchemExpress, Selleck Chemicals | |
| Molecular Weight | 420.46 g/mol | --- | --- | PubChem |
| IC50 (CSF1R) | 19.48 nM | --- | Determined by inhibiting ADP production. | MedchemExpress |
Signaling Pathway
This compound primarily targets the CSF1R signaling pathway. Understanding this pathway is essential for designing and interpreting experiments.
References
Application Notes and Protocols: Western Blot Analysis of p-CSF-1R Inhibition by Pimicotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various malignancies and inflammatory diseases, making it a compelling therapeutic target.[1][2][3] Pimicotinib (B12375259) (ABSK021) is a potent and highly selective, orally available small molecule inhibitor of CSF-1R.[4] By blocking the CSF-1/CSF-1R signaling cascade, Pimicotinib has demonstrated significant therapeutic potential.[4][5][6]
This document provides a detailed protocol for performing a Western blot analysis to evaluate the inhibitory effect of Pimicotinib on the phosphorylation of CSF-1R (p-CSF-1R) in a cellular context.
Signaling Pathway of CSF-1R
Upon binding of its ligand, CSF-1, the CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. Pimicotinib exerts its effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling.
Caption: CSF-1R Signaling and Inhibition by Pimicotinib.
Experimental Protocol: Western Blot for p-CSF-1R
This protocol outlines the steps for treating a suitable cell line with Pimicotinib, preparing cell lysates, and performing a Western blot to detect changes in CSF-1R phosphorylation.
Materials and Reagents
-
Cell Line: A cell line expressing CSF-1R (e.g., Mono-Mac-1, RAW 264.7, or NIH/3T3 cells transfected with human CSF-1R).
-
Pimicotinib (ABSK021): Prepare a stock solution in DMSO.
-
Recombinant Human CSF-1 (or M-CSF): For stimulating CSF-1R phosphorylation.
-
Cell Culture Media: (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[7][8]
-
NP-40 Lysis Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1.0% NP-40.[7][9]
-
Inhibitors (add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride).[7][9][10]
-
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-CSF-1R (e.g., targeting a key phosphorylation site like Tyr723).
-
Rabbit or Mouse anti-total-CSF-1R.
-
Mouse anti-β-actin or anti-GAPDH (as a loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Experimental Workflow
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. scite.ai [scite.ai]
- 4. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pimicotinib Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 6. oncozine.com [oncozine.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. origene.com [origene.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Flow Cytometry Analysis of Tumor-Associated Macrophages (TAMs) Following Pimicotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (B12375259) (ABSK021) is an orally bioavailable and highly selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] The CSF-1/CSF-1R signaling pathway is critical for the differentiation, proliferation, and survival of macrophages.[4][5] In the tumor microenvironment (TME), this pathway is instrumental in maintaining the population of tumor-associated macrophages (TAMs), which predominantly exhibit an immunosuppressive M2-like phenotype, thereby promoting tumor growth and metastasis.[2] By blocking CSF-1R, Pimicotinib aims to reduce the number of TAMs and reprogram the remaining macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype.[5][6]
These application notes provide a detailed protocol for the analysis of TAM populations and their polarization status in a preclinical tumor model treated with Pimicotinib, using multi-color flow cytometry.
Principle of the Assay
This protocol describes the preparation of a single-cell suspension from tumor tissue, followed by staining with a panel of fluorescently-labeled antibodies to identify and phenotype TAMs. TAMs are first identified based on the expression of general macrophage markers. Subsequently, the expression of M1- and M2-associated surface markers is analyzed to determine the effect of Pimicotinib on TAM polarization.
Data Presentation
The following tables summarize the expected quantitative data from a preclinical study evaluating the effect of Pimicotinib on TAMs in a murine syngeneic tumor model.
Table 1: Effect of Pimicotinib on TAM Infiltration in Tumor Tissue
| Treatment Group | Dosage | Duration | Percentage of TAMs (CD45+CD11b+F4/80+) of Total Live Cells (Mean ± SD) |
| Vehicle Control | - | 14 days | 25.4 ± 3.1% |
| Pimicotinib | 50 mg/kg, QD | 14 days | 10.2 ± 1.8% |
Table 2: Effect of Pimicotinib on TAM Polarization
| Treatment Group | Percentage of M1-like TAMs (CD86+) within Total TAMs (Mean ± SD) | Percentage of M2-like TAMs (CD206+) within Total TAMs (Mean ± SD) | M1/M2 Ratio (Mean ± SD) |
| Vehicle Control | 15.8 ± 2.5% | 78.3 ± 4.2% | 0.20 ± 0.04 |
| Pimicotinib | 45.2 ± 3.9% | 40.1 ± 3.5% | 1.13 ± 0.15 |
Signaling Pathway and Experimental Workflow
Caption: Pimicotinib inhibits CSF-1R signaling, impacting macrophage survival and polarization.
Caption: Workflow for analyzing TAMs from Pimicotinib-treated tumors via flow cytometry.
Experimental Protocols
Preparation of Single-Cell Suspension from Tumor Tissue
Materials:
-
Freshly excised tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Place the freshly excised tumor in a petri dish containing cold RPMI-1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a 50 mL conical tube containing 10 mL of digestion buffer (RPMI-1640 with 1 mg/mL Collagenase IV and 100 µg/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding 20 mL of RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 2-3 minutes at room temperature.
-
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Filter the suspension through a 40 µm cell strainer.
-
Count the live cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer (PBS with 2% FBS).
Antibody Staining for Flow Cytometry
Materials:
-
Single-cell suspension from tumor tissue
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Intracellular Staining Buffer (if required for intracellular markers)
Table 3: Recommended Antibody Panel for TAM Analysis
| Target | Fluorochrome | Clone | Purpose |
| CD45 | AF700 | 30-F11 | Pan-leukocyte marker |
| CD11b | APC-Cy7 | M1/70 | Myeloid cell marker |
| F4/80 | PE-Cy7 | BM8 | Macrophage marker |
| CD86 | FITC | GL1 | M1-like macrophage marker |
| CD206 | PE | C068C2 | M2-like macrophage marker |
| Viability Dye | e.g., eFluor 506 | - | Live/dead cell discrimination |
Protocol:
-
Aliquot 1 x 10⁶ cells in 100 µL of FACS buffer into a 5 mL FACS tube.
-
Add Fixable Viability Dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for immediate acquisition on a flow cytometer.
Flow Cytometry Gating Strategy
Caption: A sequential gating strategy to identify and phenotype TAM subpopulations.
Gating Protocol:
-
Gate on Singlets: Use a Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) plot to exclude doublets.
-
Gate on Live Cells: From the singlet population, use a histogram or a plot of your viability dye vs. SSC-A to gate on the dye-negative (live) cells.
-
Gate on Leukocytes: From the live cell population, use a CD45 vs. SSC-A plot to gate on the CD45-positive cells.
-
Gate on Myeloid Cells: From the CD45+ population, gate on CD11b-positive cells.
-
Gate on TAMs: From the CD11b+ population, gate on F4/80-positive cells to identify the TAM population.[7]
-
Analyze TAM Polarization: Within the TAM gate, use a CD86 vs. CD206 plot to quantify the M1-like (CD86+) and M2-like (CD206+) subpopulations.[7]
Troubleshooting
-
Low cell viability: Minimize the time between tumor excision and processing. Ensure all reagents are cold and handle cells gently.
-
High background staining: Ensure optimal antibody titration and include an effective Fc block step.
-
Poor separation of populations: Use bright fluorochromes for low-expressing markers and check for correct compensation settings.
Conclusion
This application note provides a comprehensive framework for utilizing flow cytometry to investigate the immunomodulatory effects of the CSF-1R inhibitor, Pimicotinib, on tumor-associated macrophages. The provided protocols and expected data serve as a valuable resource for researchers in oncology and drug development to assess the therapeutic potential of targeting the CSF-1R pathway.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. Abbisko Therapeutics' CSF-1R Inhibitor, Pimicotinib, Approved for Global Multicenter Phase 3 Clinical Trials in Europe [synapse.patsnap.com]
- 3. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FDA grants breakthrough therapy designation to Abbisko’s CSF-1R inhibitor, pimicotinib | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of CSF-1R Inhibition by Pimicotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (B12375259) (ABSK021) is an orally available, highly potent, and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, proliferation, and survival of macrophages and other mononuclear phagocytes.[4] The binding of its ligands, CSF-1 and IL-34, activates downstream signaling pathways, including PI3K-AKT, ERK1/2, and JAK/STAT, which are integral to cell survival and proliferation.[1][5] In the tumor microenvironment (TME), signaling through the CSF-1/CSF-1R axis is critical for the recruitment and polarization of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity.[6]
By inhibiting CSF-1R, Pimicotinib aims to modulate the TME by depleting TAMs, thereby enhancing anti-tumor immune responses.[1] This makes the accurate assessment of its pharmacodynamic effects in tissues essential. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the in-situ effects of Pimicotinib on CSF-1R and its downstream markers within the tissue context.
These application notes provide detailed protocols for the immunohistochemical analysis of CSF-1R and related biomarkers in formalin-fixed, paraffin-embedded (FFPE) tissues to evaluate the pharmacological activity of Pimicotinib.
Data Presentation
Table 1: Pharmacodynamic Effects of CSF-1R Inhibition on Macrophage Markers (Representative Data)
The following table summarizes representative quantitative data from preclinical and clinical studies of CSF-1R inhibitors, demonstrating the expected outcomes from IHC analysis.
| Biomarker | Tissue Type | Treatment Group | Method of Quantification | Result | Reference |
| CD163+ Macrophages | Skin and Tumor | Pimicotinib (50mg QD) | Visual Assessment | Reduction in CD163+ macrophages | |
| Macrophages | Non-small cell lung cancer mouse model | Pimicotinib + KRAS G12C inhibitor | IHC | Macrophage depletion | [1] |
| CD8+ T-cells | Non-small cell lung cancer mouse model | Pimicotinib + KRAS G12C inhibitor | IHC | Increased infiltration | [1] |
| Non-classical monocytes (CD14DIM/CD16+) | Peripheral Blood | Pexidartinib | Flow Cytometry | 57-100% reduction | [7] |
| Iba-1+ Microglia | Spinal Cord (mouse model) | PLX5622 | Cell counting | Significant reduction in microglia density | [8] |
Signaling Pathways and Experimental Workflows
Caption: CSF-1R Signaling Pathway and Point of Inhibition by Pimicotinib.
Caption: General workflow for immunohistochemical staining of FFPE tissues.
Caption: Logical relationship for IHC-based assessment of Pimicotinib's effects.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for CSF-1R in FFPE Tissues
This protocol provides a general procedure for the detection of total CSF-1R in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CSF-1R antibody (e.g., clone FER216)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Submerge slides in antigen retrieval buffer and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides with deionized water and then with PBS.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CSF-1R antibody in blocking buffer (optimization of dilution is required, typically in the range of 1:100 to 1:500).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply DAB substrate solution and incubate until desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Controls:
-
Positive Control: Tissue known to express CSF-1R, such as spleen, lymph node, or tonsil.[5]
-
Negative Control: Tissue known to have low or absent CSF-1R expression, or sections incubated with isotype control antibody instead of the primary antibody.
Protocol 2: Dual Immunofluorescence for CSF-1R and CD68
This protocol allows for the co-localization of CSF-1R with the pan-macrophage marker CD68.
Materials:
-
FFPE tissue sections and reagents for deparaffinization, rehydration, and antigen retrieval as in Protocol 1.
-
Blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100).
-
Primary antibodies: Rabbit anti-CSF-1R and Mouse anti-CD68.
-
Secondary antibodies: Donkey anti-rabbit conjugated to a fluorophore (e.g., Alexa Fluor 594) and Donkey anti-mouse conjugated to a different fluorophore (e.g., Alexa Fluor 488).
-
DAPI for nuclear counterstaining.
-
Anti-fade mounting medium.
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1.
-
Permeabilization and Blocking:
-
Rinse slides with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute both primary antibodies (anti-CSF-1R and anti-CD68) in blocking buffer.
-
Incubate sections with the primary antibody cocktail overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Dilute both fluorescently-conjugated secondary antibodies in blocking buffer.
-
Incubate sections with the secondary antibody cocktail for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Rinse slides with PBS three times for 5 minutes each in the dark.
-
Incubate with DAPI solution for 5 minutes.
-
Rinse briefly with PBS.
-
Mount with anti-fade mounting medium.
-
-
Analysis:
-
Visualize using a fluorescence microscope with appropriate filters.
-
Quantitative Analysis
The results of IHC staining can be quantified to provide objective data on the effect of Pimicotinib.
-
H-Score: This semi-quantitative method considers both the intensity and the percentage of stained cells. The H-score is calculated as: H-score = Σ (I × Pi), where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells stained at that intensity.[9]
-
Percentage of Positive Cells: The number of positively stained cells is counted in several high-power fields and expressed as a percentage of the total number of cells.
-
Automated Image Analysis: Software platforms can be used for unbiased quantification of staining intensity and area in digital images of stained slides.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Inactive primary antibody | Use a new antibody aliquot; verify antibody on positive control tissue. |
| Inadequate antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Incorrect antibody dilution | Perform a titration of the primary antibody concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody. |
| Endogenous peroxidase activity | Ensure adequate blocking with hydrogen peroxide. | |
| Over-development of chromogen | Reduce DAB incubation time. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody raised against the species of the primary antibody. |
| Tissue drying out during staining | Keep slides moist throughout the procedure. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Expression of colony-stimulating factor 1 receptor during prostate development and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcusbio.com [arcusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Frontiers | High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Pimicotinib Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pimicotinib (B12375259) hydrochloride, focusing on solubility issues in DMSO.
Troubleshooting Guide: Solubility Issues in DMSO
This guide addresses common problems encountered when dissolving pimicotinib hydrochloride in DMSO.
Question: My this compound is not fully dissolving in DMSO. What should I do?
Answer:
Incomplete dissolution is a common issue. Follow these steps to troubleshoot:
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous (or low water content) DMSO. DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of pimicotinib.[1][2]
-
Increase Mechanical Agitation:
-
Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as this may risk degradation of the compound.
-
Review Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limits of this compound in DMSO.
Below is a workflow to guide you through these troubleshooting steps.
Question: The this compound solution in DMSO appears cloudy or has precipitates after storage. Why is this happening and what can I do?
Answer:
Precipitation upon storage can occur due to several factors:
-
Supersaturation: The initial stock solution may have been supersaturated.
-
Temperature Changes: Solubility is temperature-dependent. A compound dissolved at a higher temperature may precipitate out when stored at lower temperatures (e.g., -20°C or -80°C).
-
Moisture Absorption: As mentioned, water absorption into the DMSO stock can reduce solubility over time.
To resolve this, you can try gently warming the vial to 37°C and sonicating until the precipitate redissolves. To prevent this, it is recommended to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles and moisture exposure.[1]
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of pimicotinib and its hydrochloride salt in DMSO?
A1: The reported solubility varies slightly between the free base and the hydrochloride salt, and between suppliers. It is crucial to refer to the technical data sheet for your specific batch. However, general solubility data is summarized below.
| Compound Form | Solvent | Solubility | Concentration (mM) | Notes |
| Pimicotinib | DMSO | 100 mg/mL | 237.83 mM | Ultrasonic treatment needed.[2][3] |
| Pimicotinib | DMSO | 84 mg/mL | 199.77 mM | Use fresh DMSO as moisture can reduce solubility.[1] |
| Pimicotinib HCl | DMSO | Not specified | Not specified | Generally soluble in DMSO.[4] |
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve carefully weighing the compound, adding the appropriate volume of fresh DMSO, and using mechanical agitation (vortexing, sonication) to ensure complete dissolution.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: For long-term stability, it is recommended to store aliquoted stock solutions at -80°C for up to one year. For shorter-term storage, -20°C for up to one month is acceptable.[1][3] Always minimize freeze-thaw cycles.
Q4: Can I use solvents other than DMSO for in vitro experiments?
A4: While DMSO is the most common solvent for preparing stock solutions, pimicotinib is also reported to be soluble in ethanol (B145695) at 21 mg/mL.[1] However, it is insoluble in water.[1] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: What is the mechanism of action of pimicotinib?
A5: Pimicotinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[5][6][7] By blocking CSF1R, it disrupts signaling pathways involved in the recruitment and function of tumor-associated macrophages (TAMs), which play a role in creating an immunosuppressive tumor microenvironment.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | c-Fms | 2866305-19-1 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Pimicotinib | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pimicotinib Hydrochloride Dosage for In Vivo Studies
Welcome to the technical support center for Pimicotinib hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and highly selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] By targeting CSF-1R, Pimicotinib can modulate the activity of macrophages, which play a crucial role in various diseases, including certain cancers and inflammatory conditions.[2][3]
Q2: What is a recommended starting dose for this compound in preclinical in vivo studies?
A2: While specific preclinical dosing information for Pimicotinib is not extensively published, data from clinical trials can provide a starting point for dose-range-finding studies in animal models. In human clinical trials, doses have ranged from 25 mg to 100 mg once daily (QD), with 50 mg QD being the recommended dose for further development in tenosynovial giant cell tumor (TGCT).[4][5] For animal studies, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose. This typically involves starting with a lower dose and escalating until signs of toxicity are observed or the desired therapeutic effect is achieved.
Q3: How should this compound be formulated for oral administration in animal models like mice?
A3: this compound is orally bioavailable.[1] For oral gavage in mice, two example vehicle formulations can be considered:
-
Formulation 1 (with PEG300 and Tween 80):
-
Prepare a stock solution of Pimicotinib in fresh DMSO (e.g., 84 mg/mL).
-
For a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately.[1]
-
-
Formulation 2 (with corn oil):
-
Prepare a stock solution of Pimicotinib in fresh DMSO (e.g., 21 mg/mL).
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix well.
-
This mixed solution should be used immediately.[1]
-
It is always recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch for your study.
Q4: What are the potential adverse effects to monitor for in animal studies?
A4: Based on clinical trial data in humans, potential adverse effects of Pimicotinib are generally mild to moderate.[6] Common treatment-related adverse events observed include elevations in serum enzymes such as creatine (B1669601) phosphokinase (CPK), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH).[7] Therefore, in preclinical toxicology studies, it is advisable to monitor for:
-
Changes in body weight and general animal behavior.
-
Serum levels of liver enzymes (ALT, AST) and muscle enzymes (CPK).
-
Complete blood counts.
-
Histopathological examination of major organs at the end of the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor compound solubility in vehicle | - Incorrect solvent or solvent ratio.- Compound has low aqueous solubility.- Use of old or hydrated DMSO. | - Try the alternative formulation provided in the FAQs.[1]- Perform small-scale solubility tests with different excipients.- Always use fresh, anhydrous DMSO for preparing stock solutions.[1] |
| High variability in experimental results | - Inconsistent dosing technique.- Instability of the formulation.- Variability in drug absorption. | - Ensure all personnel are properly trained in oral gavage techniques.[8][9]- Prepare the formulation fresh daily and ensure it is homogenous before each administration.[10]- Control for factors that can affect oral absorption, such as fasting status of the animals. |
| Unexpected toxicity or mortality | - Dose is above the maximum tolerated dose (MTD).- Off-target effects of the compound.- Vehicle toxicity. | - Conduct a thorough dose-range-finding study to determine the MTD.[11]- Include a vehicle-only control group to assess the toxicity of the formulation itself.- Monitor animals closely for clinical signs of toxicity and implement dose reduction or discontinuation if necessary. |
| Lack of in vivo efficacy | - Sub-optimal dose or dosing frequency.- Poor bioavailability.- Rapid metabolism of the compound. | - Perform a dose-response study to identify the optimal therapeutic dose.- Conduct pharmacokinetic (PK) studies to assess drug exposure in your animal model.[12]- Consider alternative routes of administration if oral bioavailability is found to be low. |
Experimental Protocols
Dose-Range-Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Group Allocation: Divide animals into groups of 3-5 per dose level, including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg). The dose escalation steps should be based on available preclinical data for similar compounds or extrapolated from clinical data.
-
Administration: Administer this compound orally (gavage) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
At the end of the study, collect blood for clinical chemistry analysis (liver and muscle enzymes) and major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).
Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single oral dose of this compound at a dose level determined from the MTD study.
-
Blood Sampling: Collect sparse blood samples from each animal at different time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of Pimicotinib using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
In Vivo Efficacy Study
-
Animal Model: Utilize a relevant disease model (e.g., tumor xenograft or syngeneic model).
-
Group Allocation: Randomly assign animals to treatment groups: Vehicle control, this compound at one or two dose levels below the MTD.
-
Treatment: Administer the treatment orally once daily.
-
Efficacy Endpoints: Monitor tumor growth (e.g., caliper measurements), survival, or other relevant disease-specific markers.
-
Pharmacodynamic (PD) Assessment: At the end of the study, collect tumor tissue or relevant biological samples to assess target engagement (e.g., by measuring the phosphorylation status of CSF-1R or downstream signaling molecules, or by quantifying macrophage infiltration).
Visualizations
Caption: Simplified signaling pathway of Pimicotinib's inhibitory action on the CSF-1/CSF-1R axis.
Caption: Experimental workflow for optimizing this compound dosage in in vivo studies.
Caption: Logical relationship for troubleshooting common issues during in vivo studies with Pimicotinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of pharmacokinetics, safety, and efficacy into model-informed dose selection for Pimicotinib – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Pimicotinib - TGCT Support [tgctsupport.org]
- 7. researchgate.net [researchgate.net]
- 8. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Pimicotinib Hydrochloride Stability in Aqueous Solution
Welcome to the technical support center for Pimicotinib (B12375259) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of pimicotinib hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | This compound has low aqueous solubility. The concentration in the final aqueous solution may exceed its solubility limit. | - Decrease Final Concentration: Lower the final concentration of this compound in the aqueous buffer. - Optimize Solvent System: Consider the use of co-solvents (e.g., PEG400, ethanol) or surfactants (e.g., Tween 80, Cremophor EL) in the aqueous buffer to improve solubility. However, ensure the chosen excipients are compatible with your experimental system. - Prepare a Suspension: If a true solution is not required, consider preparing a homogenous suspension. Formulations using 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) have been reported for in vivo studies.[1] |
| Inconsistent results in cell-based assays. | This could be due to the compound precipitating out of the cell culture medium over time, leading to variable effective concentrations. | - Assess Solubility in Media: Determine the kinetic solubility of this compound in your specific cell culture medium. - Reduce Incubation Time: If stability is limited, consider shorter incubation times for your assays. - Frequent Media Changes: For longer experiments, replace the media with freshly prepared this compound solution at regular intervals. |
| Appearance of new peaks in HPLC analysis after short-term storage in aqueous solution. | This indicates chemical degradation of this compound. | - Control Storage Conditions: Store aqueous solutions of this compound at low temperatures (e.g., 2-8 °C) and protected from light. - pH Control: Use a buffered solution to maintain a stable pH, as pH can significantly influence the stability of small molecules. - Perform Forced Degradation Studies: To understand the degradation profile, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). |
| Difficulty in dissolving the solid compound directly in water. | This compound is reported to be insoluble in water. | - Use an appropriate organic solvent for stock solutions: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of pimicotinib.[2] - Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).
Q2: How should I store aqueous solutions of this compound for short-term use?
A2: For short-term use, it is advisable to store aqueous solutions of this compound at 2-8°C and protected from light to minimize degradation. It is best practice to prepare fresh solutions for each experiment.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or turbidity indicates that the compound may have precipitated out of solution. This can occur if the aqueous solubility is exceeded. Please refer to the troubleshooting guide for recommendations on how to address this issue.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: A short-term stability study can be performed. Prepare the solution of this compound in your buffer and analyze its concentration at time zero and then at various time points (e.g., 2, 4, 8, 24 hours) using a validated analytical method like HPLC. A decrease in the concentration of the parent compound over time indicates instability.
Q5: Are there any known degradation pathways for this compound?
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) in an oven for a specified period. Also, expose the stock solution to the same condition.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method coupled with a mass spectrometer.
-
Analyze an unstressed sample as a control.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products using mass spectrometry data.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) | % Degradation | Number of Degradants | Major Degradant (m/z) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 25 | 24 | Data | Data | Data |
| Thermal (Solid) | N/A | 80 | 48 | Data | Data | Data |
| Thermal (Solution) | N/A | 80 | 48 | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B | 25 | ICH Guideline | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | 25 | ICH Guideline | Data | Data | Data |
Data to be filled in by the researcher based on experimental results.
Table 2: Short-Term Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4)
| Time (hours) | Temperature (°C) | % Remaining of Initial Concentration | Observations |
| 0 | 25 | 100 | Clear solution |
| 2 | 25 | Data | e.g., Clear, Precipitate |
| 4 | 25 | Data | e.g., Clear, Precipitate |
| 8 | 25 | Data | e.g., Clear, Precipitate |
| 24 | 25 | Data | e.g., Clear, Precipitate |
| 0 | 4 | 100 | Clear solution |
| 2 | 4 | Data | e.g., Clear, Precipitate |
| 4 | 4 | Data | e.g., Clear, Precipitate |
| 8 | 4 | Data | e.g., Clear, Precipitate |
| 24 | 4 | Data | e.g., Clear, Precipitate |
Data to be filled in by the researcher based on experimental results.
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimicotinib hydrochloride in mouse models. The information provided is intended to help manage and interpret potential elevations in liver enzymes during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied?
Pimicotinib (also known as ABSK021) is an orally available, highly potent and selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By blocking the CSF-1R signaling pathway, Pimicotinib can modulate macrophage functions, which may be beneficial in treating various diseases where macrophages play a critical role.[1] It is currently under investigation for the treatment of tenosynovial giant cell tumor (TGCT), chronic graft-versus-host-disease (cGVHD), and pancreatic cancer.[1][2][3]
Q2: Is liver enzyme elevation a known side effect of Pimicotinib?
Yes, clinical trial data for Pimicotinib has shown that increased liver enzymes, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), are among the potential side effects in human patients.[4] Therefore, it is crucial to monitor liver function in mice during preclinical studies.
Q3: What are the potential mechanisms behind Pimicotinib-related enzyme elevation?
While the exact mechanism in mice is not fully elucidated, drug-induced liver injury (DILI) can occur through various pathways. These may include direct cellular toxicity, metabolic bioactivation into reactive metabolites, or immune-mediated responses.[5][6] For a targeted inhibitor like Pimicotinib, off-target effects or individual animal susceptibility could also play a role.
Q4: What are the key liver enzymes to monitor in mice treated with this compound?
The primary serum biomarkers for assessing liver injury in mice are:
-
Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): Also indicates hepatocellular injury, but can be elevated due to damage in other tissues as well.
-
Alkaline Phosphatase (ALP): An indicator of cholestatic injury.
-
Total Bilirubin (TBIL): A marker of the liver's ability to conjugate and excrete bilirubin.
Troubleshooting Guide: Elevated Liver Enzymes in Mice
This guide provides a step-by-step approach to troubleshooting elevated liver enzymes in mice being treated with this compound.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for elevated liver enzymes.
Step-by-Step Troubleshooting
-
Confirmation of Results:
-
Immediately re-assay the serum samples to rule out technical error.
-
Visually inspect serum for hemolysis, which can falsely elevate AST levels.
-
-
Protocol and Dosing Review:
-
Verify the accuracy of the this compound dose calculations and administration.
-
Assess the vehicle control group to ensure the vehicle itself is not causing liver enzyme elevation.
-
Review animal handling procedures to minimize stress, which can impact physiological parameters.
-
-
Comprehensive Health Assessment:
-
Monitor mice for clinical signs of distress, such as weight loss, lethargy, or changes in behavior.
-
If enzyme elevations are significant and persistent, consider sacrificing a subset of animals for liver histopathology to assess the nature and extent of liver damage.
-
-
Dose-Response Evaluation:
-
If the study design allows, a dose-reduction experiment can help determine if the enzyme elevation is dose-dependent.
-
Consider alternative dosing schedules, such as intermittent dosing, to potentially mitigate liver toxicity while maintaining efficacy.
-
-
Mechanistic Investigation (Advanced):
-
To understand the underlying cause, advanced analyses can be performed on liver tissue or serum. This may include measuring markers of oxidative stress (e.g., malondialdehyde) or profiling inflammatory cytokines.
-
-
Exploratory Hepatoprotective Co-treatment:
-
In some research contexts, co-administration of a hepatoprotective agent like N-acetylcysteine (NAC) or silymarin might be explored to mitigate the liver injury.[7] This should be considered an exploratory arm of the study.
-
Data Presentation: Expected Liver Enzyme Changes
The following table provides a hypothetical summary of expected liver enzyme changes in mice treated with this compound, based on general principles of drug-induced liver injury. Actual results may vary.
| Parameter | Control Group (Vehicle) | Low Dose Pimicotinib | High Dose Pimicotinib |
| ALT (U/L) | 20 - 40 | 40 - 80 | > 100 |
| AST (U/L) | 50 - 100 | 100 - 200 | > 250 |
| ALP (U/L) | 40 - 120 | 50 - 130 | 60 - 150 |
| TBIL (mg/dL) | 0.1 - 0.5 | 0.1 - 0.6 | 0.2 - 0.8 |
Experimental Protocols
Protocol 1: Serum Collection and Liver Enzyme Analysis
-
Blood Collection:
-
Collect blood from mice via a suitable method (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture at termination).
-
Allow the blood to clot at room temperature for 30 minutes.
-
-
Serum Separation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
-
Enzyme Analysis:
-
Use a commercial clinical chemistry analyzer or specific ELISA kits to quantify the levels of ALT, AST, ALP, and TBIL in the serum samples. Follow the manufacturer's instructions for the chosen assay.
-
Protocol 2: Liver Histopathology
-
Tissue Collection:
-
At the end of the study or at designated time points, euthanize the mice.
-
Perform a necropsy and carefully excise the liver.
-
-
Fixation:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
-
Processing and Staining:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
-
Microscopic Examination:
-
A veterinary pathologist should examine the stained slides for signs of liver injury, such as necrosis, inflammation, steatosis, and cholestasis.
-
Visualizations
Pimicotinib's Mechanism of Action and Potential for Hepatotoxicity
Caption: Pimicotinib's mechanism and potential for hepatotoxicity.
This technical support guide is intended to provide a framework for managing this compound-related enzyme elevation in mice. It is essential to tailor these recommendations to the specific experimental context and consult with a veterinarian or pathologist for expert advice.
References
- 1. Pimicotinib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pimicotinib - TGCT Support [tgctsupport.org]
- 5. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pharmacotherapies for Drug-Induced Liver Injury: A Current Literature Review [frontiersin.org]
Technical Support Center: Overcoming Resistance to Pimicotinib Hydrochloride in Cancer Cells
Welcome to the technical support center for Pimicotinib (B12375259) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to acquired resistance to Pimicotinib in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pimicotinib hydrochloride?
This compound is an orally available, highly potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] CSF-1R and its ligands, CSF-1 and IL-34, play a crucial role in the regulation, differentiation, and survival of macrophages and their precursors.[3] In the context of cancer, the CSF-1/CSF-1R signaling axis is critical for the recruitment and polarization of tumor-associated macrophages (TAMs) to an immunosuppressive M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis.[4][5] By inhibiting CSF-1R, Pimicotinib aims to modulate the tumor microenvironment to be less hospitable for tumor progression.
Q2: My cancer cell line is showing decreased sensitivity to Pimicotinib over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Pimicotinib are still under investigation, acquired resistance to CSF-1R inhibitors in cancer cells is often driven by the activation of bypass signaling pathways that allow tumor cells to circumvent the CSF-1R blockade. A key reported mechanism involves the upregulation of alternative survival pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade.[3][6][7] This can be triggered by factors within the tumor microenvironment, such as macrophage-derived insulin-like growth factor-1 (IGF-1), which activates the IGF-1 receptor (IGF-1R) on tumor cells.[4][7]
Q3: How can I experimentally confirm resistance to Pimicotinib in my cell line?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of Pimicotinib in the suspected resistant cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay (e.g., MTT, CellTiter-Glo®). A fold-change in IC50 is a common metric to quantify the level of resistance. Additionally, you can assess the phosphorylation status of downstream effectors of the CSF-1R pathway (e.g., AKT, ERK) in the presence of Pimicotinib in both sensitive and resistant cells via Western blotting to see if the pathway is reactivated in resistant cells.
Q4: What strategies can I explore in vitro to overcome Pimicotinib resistance?
Based on the known mechanisms of resistance to CSF-1R inhibitors, a primary strategy is the use of combination therapies. To address the activation of the PI3K/AKT pathway, you can test the co-administration of Pimicotinib with a PI3K inhibitor or an IGF-1R inhibitor.[6][7] This dual-targeting approach aims to block both the primary target and the escape pathway.
Q5: Are there any known biomarkers that might predict resistance to Pimicotinib?
Research into predictive biomarkers for CSF-1R inhibitor resistance is ongoing. However, based on preclinical models, increased expression of IGF-1R on tumor cells and elevated levels of IGF-1 in the tumor microenvironment could be potential indicators of a propensity to develop resistance.[4][7] Monitoring the activation status of the PI3K/AKT pathway (e.g., phosphorylated AKT levels) during Pimicotinib treatment may also provide early signs of emerging resistance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for Pimicotinib | - Cell passage number variability- Inconsistent cell seeding density- Reagent variability (e.g., drug batch, assay reagents) | - Use cells within a consistent and defined passage number range.- Ensure precise and uniform cell seeding in all wells.- Aliquot and store Pimicotinib and other critical reagents to minimize freeze-thaw cycles and batch-to-batch variation. |
| High background in cell viability assays | - Contamination (mycoplasma, bacterial, fungal)- Edge effects in multi-well plates | - Regularly test cell cultures for mycoplasma contamination.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile media or PBS instead. |
| No significant difference in Pimicotinib sensitivity between parental and suspected resistant cells | - Insufficient duration or concentration of Pimicotinib exposure during resistance development- Resistance mechanism is not based on altered IC50 (e.g., changes in cell growth kinetics) | - Extend the duration of drug treatment or use a higher, yet sub-lethal, concentration to select for resistant populations.- Characterize the growth rate of the cell lines in the presence and absence of Pimicotinib to assess for differences not captured by a standard IC50 assay. |
| Difficulty in detecting changes in downstream signaling (e.g., p-AKT) by Western blot | - Suboptimal antibody quality- Inappropriate time point for protein lysate collection- Low protein concentration | - Validate antibodies for specificity and optimal dilution.- Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after Pimicotinib treatment.- Ensure accurate protein quantification and load sufficient amounts for detection. |
Quantitative Data Summary
As specific quantitative data on Pimicotinib resistance is emerging, the following table provides illustrative data for other CSF-1R inhibitors to serve as a reference for expected experimental outcomes.
Table 1: Illustrative IC50 Values for CSF-1R Inhibitors in Sensitive and Resistant Cancer Models
| CSF-1R Inhibitor | Cancer Cell Line | Parental IC50 | Resistant IC50 | Fold-Change in Resistance | Reference |
| Pexidartinib | Anaplastic Thyroid Cancer (CAL-62) | 4.116 µM (48h) | Not Reported | Not Reported | [7] |
| BLZ945 | M-CSF-dependent leukemia (MNFS60) | 67 nM (EC50) | Not Reported | Not Reported | [8] |
| Emactuzumab | CSF-1-differentiated macrophages | 0.3 nM | Not Reported | Not Reported | [9] |
Note: The provided IC50 values are for different cell types and experimental conditions and should be used as a general guide. Researchers should establish their own baseline IC50 for Pimicotinib in their specific cancer cell lines of interest.
Experimental Protocols
Protocol 1: Generation of a Pimicotinib-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (sterile, stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks and plates
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of Pimicotinib for the parental cell line.
-
Initial continuous exposure: Culture the parental cells in complete medium containing Pimicotinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell growth: Monitor the cells daily. Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells in the drug-containing medium, changing the medium every 2-3 days.
-
Dose escalation: Once the cells resume a stable growth rate comparable to the parental cells in drug-free medium, increase the concentration of Pimicotinib by a factor of 1.5 to 2.0.
-
Repeat dose escalation: Repeat steps 3 and 4, gradually increasing the concentration of Pimicotinib. This process can take several months.
-
Characterize the resistant population: Once the cells are able to proliferate in a significantly higher concentration of Pimicotinib (e.g., 5-10 times the initial IC50), the population can be considered resistant.
-
Confirm resistance: Perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Methodology:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: Replace the medium with fresh medium containing serial dilutions of Pimicotinib. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
MTT addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Simplified signaling pathway of CSF-1R and the inhibitory action of Pimicotinib.
Caption: Bypass of Pimicotinib action via activation of the IGF-1R/PI3K pathway.
Caption: Experimental workflow for developing Pimicotinib-resistant cancer cell lines.
References
- 1. 2025-10-17 Pimicotinib MANEUVER Longer Term Results ESMO25 [emdserono.com]
- 2. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Cabiralizumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. medrxiv.org [medrxiv.org]
- 6. onclive.com [onclive.com]
- 7. Anti-Anaplastic Thyroid Cancer (ATC) Effects and Mechanisms of PLX3397 (Pexidartinib), a Multi-Targeted Tyrosine Kinase Inhibitor (TKI) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
Pimicotinib hydrochloride combination therapy toxicity profile
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the toxicity profile of Pimicotinib (also known as ABSK021).
Disclaimer: The information provided herein is based on publicly available clinical trial data for Pimicotinib as a monotherapy. Currently, there is a lack of comprehensive public data on the toxicity profile of Pimicotinib in combination with other therapeutic agents. The information is for research purposes only and should not be considered medical advice.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Pimicotinib?
A1: Pimicotinib is an orally available, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] By blocking the CSF-1R signaling pathway, Pimicotinib aims to modulate the function of macrophages, which are implicated in the pathology of various diseases, including Tenosynovial Giant Cell Tumor (TGCT).[1]
Q2: What are the most frequently reported adverse events associated with Pimicotinib monotherapy?
A2: Based on clinical trial data, the most common treatment-related adverse events (TRAEs) are serum enzyme elevations. These include increases in creatine (B1669601) phosphokinase (CPK), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH).[2][3] Other commonly reported adverse effects include pruritus (itching), facial edema, rash, periorbital edema, fatigue, nausea, and headache. For a detailed breakdown of frequencies, please refer to the data tables below.
Q3: Have there been any dose reductions or treatment discontinuations due to adverse events in clinical trials?
A3: Yes. In the Phase III MANEUVER study, treatment-emergent adverse events (TEAEs) leading to dose reduction occurred in 7.9% of patients receiving Pimicotinib. TEAEs leading to treatment discontinuation were reported in 1.6% of patients in the same study.[4][5]
Q4: Is there any information on the toxicity of Pimicotinib in combination with other drugs?
Troubleshooting Guide for Experimental Queries
Issue: Unexpectedly high serum enzyme levels (CPK, AST, LDH) are observed in our preclinical models treated with Pimicotinib.
Possible Explanation: This is a known and frequently reported on-target effect of Pimicotinib, as observed in clinical trials.[2][3] The inhibition of CSF-1R can impact macrophage function, which may lead to transient and manageable elevations in these enzymes. In clinical studies, these elevations were generally asymptomatic and reversible upon dose interruption.[7]
Recommended Action:
-
Monitor Levels: Continue to monitor the enzyme levels closely.
-
Dose Modification: Consider a dose-reduction experiment to assess the dose-dependency of this effect.
-
Histopathological Analysis: Conduct histopathological analysis of relevant tissues (e.g., muscle, liver) to rule out any underlying cellular damage.
Issue: Dermatological toxicities (rash, pruritus) are observed in animal models.
Possible Explanation: Rash and pruritus are among the most common treatment-emergent adverse events reported in patients receiving Pimicotinib.[7]
Recommended Action:
-
Symptomatic Treatment: In a clinical setting, these are typically managed with supportive care. In preclinical models, ensure the welfare of the animals and consult with a veterinarian for appropriate management.
-
Dose Evaluation: Assess if the severity of the dermatological toxicities correlates with the administered dose.
Data Presentation: Toxicity Profile of Pimicotinib Monotherapy
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from the Phase 1b Study in TGCT Patients
| Adverse Event | Frequency (≥20% of patients) |
| LDH Increase | 75.5% |
| CPK Increase | 67.3% |
| α-HBDH Increase | 63.3% |
| AST Increase | 42.9% |
| Amylase Increase | 26.5% |
| ALT Increase | 24.5% |
| Pruritus | 20.4% |
| Rash | 20.4% |
| Data from the Phase 1b study (NCT04192344) as of December 31, 2022.[7] |
Table 2: Grade ≥3 Treatment-Related Adverse Events (TRAEs) from the Phase 1 Study in Advanced Solid Tumors
| Adverse Event | Frequency |
| CPK Increase | 14.9% |
| This was the only Grade ≥3 TRAE reported in ≥10% of patients.[2][3] |
Table 3: Serious Treatment-Related Adverse Events (TRAEs) from the Phase 1 Study in Advanced Solid Tumors
| Adverse Event | Frequency |
| Ascites | 4.1% (3 patients) |
| Blood Bilirubin Increase | |
| Vaginal Hemorrhage | |
| Data from the Phase 1 study (NCT04192344) as of December 31, 2022.[2] |
Experimental Protocols & Signaling Pathways
Experimental Workflow: Monitoring Toxicity in Preclinical Studies
Caption: Preclinical workflow for monitoring Pimicotinib toxicity.
Signaling Pathway: Pimicotinib Mechanism of Action
Caption: Pimicotinib inhibits CSF-1R signaling in macrophages.
References
- 1. Pimicotinib Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [emdgroup.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. oncozine.com [oncozine.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Interpreting Unexpected Results in Pimicotinib Hydrochloride Experiments
Welcome to the technical support center for Pimicotinib hydrochloride experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally administered, potent, and highly selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] By blocking the CSF-1R signaling pathway, Pimicotinib aims to modulate the function of macrophages, which play a crucial role in various diseases, including tenosynovial giant cell tumor (TGCT).[1][2]
Q2: What are some known on-target effects of Pimicotinib observed in clinical trials?
A2: In clinical trials for TGCT, Pimicotinib has demonstrated a significant improvement in objective response rate (ORR) compared to placebo.[3] It has also shown clinically meaningful improvements in pain, stiffness, and physical function.[4][5][6] Long-term follow-up has indicated that tumor responses can deepen over time.[6][7]
Q3: What are the common side effects observed with Pimicotinib in clinical settings?
A3: Common side effects include laboratory value changes such as increased creatine (B1669601) kinase (CK), liver enzymes (AST/ALT), lactate (B86563) dehydrogenase (LDH), and alpha-hydroxybutyrate dehydrogenase (alpha-HBDH).[8] Other reported side effects include rash, facial swelling, dizziness, hypertension, and itchiness.[8] The safety profile has been described as well-tolerated, with low rates of treatment discontinuation due to adverse events.[5][9]
Q4: Are there any known off-target effects of Pimicotinib?
A4: While Pimicotinib is designed to be a highly selective CSF-1R inhibitor, like most kinase inhibitors, the potential for off-target effects exists due to the structural similarity of ATP-binding pockets across the human kinome.[10][11] Specific off-target effects of Pimicotinib are not extensively detailed in publicly available literature; however, unexpected cellular phenotypes in research settings could be indicative of such effects.
Troubleshooting Guides for Unexpected Experimental Results
Case Study 1: Unexpected Cell Viability in Non-Macrophage Cell Lines
Issue: A research team observes a significant decrease in cell viability in a cancer cell line that does not express CSF-1R after treatment with Pimicotinib.
Expected Result: Pimicotinib should have minimal effect on the viability of CSF-1R-negative cell lines.
Unexpected Result:
| Cell Line | CSF-1R Expression | Pimicotinib (1 µM) % Viability |
| Macrophage Line | High | 35% |
| Cancer Line A | Negative | 95% |
| Cancer Line B | Negative | 45% |
Potential Causes and Troubleshooting Steps:
-
Off-Target Kinase Inhibition: Pimicotinib might be inhibiting other kinases crucial for the survival of "Cancer Line B".
-
Troubleshooting:
-
Perform a kinome scan to identify potential off-target interactions of Pimicotinib.
-
Consult off-target databases for known inhibitors of survival pathways active in "Cancer Line B" (e.g., AKT, ERK).[10]
-
Validate the off-target effect by knocking down the suspected off-target kinase and observing if it phenocopies the effect of Pimicotinib.
-
-
-
Experimental Artifact:
-
Troubleshooting:
-
Verify the identity and purity of the this compound batch.
-
Ensure the cell line has not been misidentified or contaminated.
-
Rule out solvent (e.g., DMSO) toxicity by including a vehicle-only control.
-
-
Experimental Protocol: Kinome Profiling
A common method for identifying off-target effects is through a competitive binding assay.
-
Immobilize a library of kinases on a solid support.
-
Incubate the kinases with a fixed concentration of a broad-spectrum, immobilized ATP-competitive ligand.
-
Add Pimicotinib at various concentrations.
-
Quantify the amount of kinase bound to the solid support. If Pimicotinib binds to a kinase, it will displace the broad-spectrum ligand, resulting in a decreased signal.
-
Calculate the dissociation constants (Kd) for each kinase to determine the binding affinity of Pimicotinib.
Logical Relationship: Investigating Off-Target Effects
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Case Study 2: Development of Resistance to Pimicotinib in Long-Term Cultures
Issue: After several passages in the presence of Pimicotinib, a CSF-1R-dependent cell line resumes proliferation at a rate similar to untreated cells.
Expected Result: Continuous treatment with Pimicotinib should maintain the inhibition of proliferation in a CSF-1R-dependent cell line.
Unexpected Result:
| Cell Passage | Pimicotinib (1 µM) Proliferation Rate |
| 5 | 20% of control |
| 10 | 25% of control |
| 15 | 85% of control |
Potential Causes and Troubleshooting Steps:
-
Gatekeeper Mutations: A common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the target kinase that prevent drug binding.[12]
-
Troubleshooting:
-
Sequence the CSF-1R gene from the resistant cell population to identify potential mutations in the ATP-binding pocket.
-
If a mutation is identified, model the mutation's effect on Pimicotinib binding in silico.
-
-
-
Upregulation of Bypass Signaling Pathways: The cells may have activated alternative survival pathways to compensate for the inhibition of CSF-1R signaling.
-
Troubleshooting:
-
Perform phosphoproteomic or RNA sequencing analysis to compare the signaling pathways active in the resistant cells versus the parental cells.
-
Look for increased activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules like RAS, RAF, or PI3K.
-
-
Experimental Protocol: Phosphoproteomic Analysis
-
Culture parental and resistant cells with and without Pimicotinib.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography.
-
Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the changes in phosphorylation of key signaling proteins between the different conditions to identify upregulated pathways.
Signaling Pathway: Potential Bypass Mechanism
Caption: A potential resistance mechanism to Pimicotinib.
Case Study 3: Inconsistent In Vivo Efficacy in Animal Models
Issue: An in vivo study of Pimicotinib in a mouse xenograft model shows significant tumor growth inhibition in one cohort but minimal effect in a subsequent, identical experiment.
Expected Result: Replicated in vivo experiments should yield consistent results regarding the efficacy of Pimicotinib.
Unexpected Result:
| Experiment | Average Tumor Volume Change (Pimicotinib vs. Vehicle) |
| 1 | -60% |
| 2 | -10% |
Potential Causes and Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Variability: Issues with drug formulation, administration, or metabolism could lead to inconsistent drug exposure.
-
Troubleshooting:
-
Analyze plasma samples from the animals to determine the concentration of Pimicotinib over time.
-
Ensure the formulation of Pimicotinib is stable and consistent between experiments.
-
Verify the accuracy of dosing.
-
-
-
Tumor Model Heterogeneity: The tumor cells may have evolved between experiments, leading to a more resistant phenotype.
-
Troubleshooting:
-
Perform short tandem repeat (STR) profiling to confirm the identity of the cell line used for implantation.
-
Analyze the expression of CSF-1R in the tumors from both experiments to ensure the target is still present.
-
-
Experimental Protocol: Pharmacokinetic Analysis
-
Administer Pimicotinib to a cohort of tumor-bearing mice.
-
Collect blood samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to isolate plasma.
-
Extract Pimicotinib from the plasma using an appropriate organic solvent.
-
Quantify the concentration of Pimicotinib using LC-MS/MS.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Experimental Workflow: In Vivo Study Troubleshooting
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
- 1. Pimicotinib - Wikipedia [en.wikipedia.org]
- 2. labiotech.eu [labiotech.eu]
- 3. merckgroup.com [merckgroup.com]
- 4. targetedonc.com [targetedonc.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. biospace.com [biospace.com]
- 7. 2025-10-17 Pimicotinib MANEUVER Longer Term Results ESMO25 [emdserono.com]
- 8. Pimicotinib - TGCT Support [tgctsupport.org]
- 9. Pimicotinib Significantly Improved Outcomes for Patients with Tenosynovial Giant Cell Tumor in a Global Phase III Trial [prnewswire.com]
- 10. benchchem.com [benchchem.com]
- 11. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 12. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Pimicotinib hydrochloride variability in vitro
Welcome to the technical support center for Pimicotinib hydrochloride (also known as ABSK-021). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for in vitro experiments involving this selective CSF-1R inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, orally active small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2][3] By inhibiting CSF-1R, Pimicotinib blocks the signaling pathway responsible for the proliferation, differentiation, and survival of macrophages and other related cells.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to reconstitute the compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q3: What is the selectivity profile of Pimicotinib?
A3: Pimicotinib is a highly selective inhibitor of CSF-1R. However, like many kinase inhibitors, it can exhibit activity against other kinases at higher concentrations. It is important to be aware of potential off-target effects, especially when interpreting cellular phenotypes.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cell-Based Assays
High variability in half-maximal inhibitory concentration (IC50) values is a common challenge in cell-based assays. The following table outlines potential causes and solutions to improve the consistency of your results.
| Possible Cause | Recommended Solution |
| Cell Line Instability | Use low-passage number cells and ensure cell line authenticity through regular testing. |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette or automated cell dispenser. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment from a validated stock solution. Avoid using old or improperly stored dilutions. |
| Variability in Incubation Time | Use a precise timer and ensure consistent incubation periods across all plates and experiments. |
| Edge Effects on Microplates | To minimize evaporation, fill the outer wells of the microplate with sterile water or PBS and do not use them for experimental samples. |
| Serum Concentration | Serum contains growth factors that can interfere with the activity of CSF-1R inhibitors. Consider reducing the serum concentration or using serum-free media if your cells can tolerate it. |
| Assay Readout Interference | The compound may interfere with the assay chemistry (e.g., MTT reduction). Run a cell-free control to test for direct interaction between the compound and the assay reagents. |
Issue 2: Low or No Inhibition of CSF-1R Phosphorylation in Western Blot
Observing weak or no inhibition of CSF-1R phosphorylation can be frustrating. This table provides common causes and troubleshooting steps.
| Possible Cause | Recommended Solution |
| Inactive Compound | Ensure proper storage of the compound and prepare fresh dilutions for each experiment. |
| Suboptimal Ligand Stimulation | If studying ligand-induced phosphorylation, optimize the concentration and incubation time of the CSF-1 ligand. |
| Insufficient Protein Loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. |
| Poor Antibody Quality | Use a validated antibody specific for the phosphorylated form of CSF-1R. Check the antibody datasheet for recommended dilutions and positive/negative controls. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S before antibody incubation. |
| Inappropriate Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein. |
Signaling Pathway
Pimicotinib targets the CSF-1R signaling pathway, which is crucial for the function of macrophages. The simplified diagram below illustrates the key components of this pathway.
Caption: Simplified diagram of the CSF-1R signaling pathway and the inhibitory action of Pimicotinib.
Experimental Workflows and Protocols
General Experimental Workflow for In Vitro Testing
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: A generalized workflow for in vitro experiments with this compound.
Protocol 1: Cell Viability Assay (Example using a generic CSF-1R dependent cell line)
This protocol provides a general framework for assessing the effect of Pimicotinib on the viability of CSF-1R dependent cells.
Materials:
-
CSF-1R dependent cell line (e.g., bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Pimicotinib. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the logarithm of the Pimicotinib concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for CSF-1R Phosphorylation
This protocol describes a method to assess the inhibitory effect of Pimicotinib on CSF-1 ligand-induced phosphorylation of CSF-1R.
Materials:
-
Cells expressing CSF-1R
-
Serum-free cell culture medium
-
Recombinant human CSF-1
-
This compound
-
Anhydrous DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CSF-1R, anti-total-CSF-1R)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of Pimicotinib (or vehicle control) for 2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-CSF-1R) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total-CSF-1R antibody for loading control.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting unexpected results in your in vitro experiments with Pimicotinib.
Caption: A logic diagram for troubleshooting common issues in Pimicotinib in vitro assays.
References
Long-term stability of Pimicotinib hydrochloride stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling and use of Pimicotinib hydrochloride in a research and development setting. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the long-term stability and integrity of your stock solutions, detailed experimental protocols for stability assessment, and an overview of the targeted signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A: Proper storage is critical to maintain the stability and activity of this compound. The following conditions are recommended based on available data:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is crucial to minimize freeze-thaw cycles for solutions. Aliquoting stock solutions into single-use vials is highly recommended.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO as it is hygroscopic, and absorbed water can impact compound solubility and stability.
Q3: My this compound stock solution shows precipitation after thawing. What should I do?
A: Precipitation upon thawing can occur if the solution's concentration exceeds its solubility at a lower temperature. To address this:
-
Gentle Warming: Warm the vial to 37°C for 5-10 minutes.
-
Vortexing/Sonication: Gently vortex or sonicate the solution to aid in redissolution.
-
Visual Inspection: Always visually inspect the solution to ensure all precipitate has dissolved before use. If precipitation persists, the actual concentration of your solution may be lower than intended.
Q4: Can I store this compound solutions at room temperature?
A: While this compound is stable at ambient temperature for a few days, such as during shipping, long-term storage at room temperature is not recommended as it can lead to degradation. For optimal stability, adhere to the recommended storage temperatures of -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in the stock solution. | • Prepare fresh stock solutions periodically. • Aliquot stock solutions to avoid repeated freeze-thaw cycles. • Store aliquots at -80°C for long-term stability. • Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC). |
| Precipitation in working solutions upon dilution in aqueous media. | The compound's solubility limit in the aqueous buffer has been exceeded. | • Lower the final concentration of the inhibitor in the assay. • Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the experimental system (typically <0.5% v/v). • Consider the use of a solubility enhancer, such as a surfactant (e.g., Tween-80) or a cyclodextrin, if compatible with your assay. |
| Color change in the stock solution. | Potential chemical degradation or oxidation. | • Discard the solution. • Prepare a fresh stock solution from the powder. • Protect stock solutions from light by using amber vials or wrapping them in foil. • Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
Experimental Protocols
Stability-Indicating HPLC Method for a Tyrosine Kinase Inhibitor (Adapted Protocol)
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. Method optimization and validation are essential for specific applications.
Objective: To separate the parent this compound peak from potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds. A typical gradient might run over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically at the lambda max).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to a known concentration with the mobile phase.
-
Sample Preparation: Prepare samples of this compound that have been subjected to stress conditions (see Forced Degradation Study Protocol below) at the same concentration as the standard.
-
Analysis: Inject the standard and stressed samples into the HPLC system.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the standard. The appearance of new peaks indicates degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be protected from light.
For each condition, analyze the stressed samples by the developed stability-indicating HPLC method to identify and quantify any degradation.
Signaling Pathway and Experimental Workflow Diagrams
Pimicotinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of macrophages.
Caption: Pimicotinib inhibits the CSF-1R signaling pathway.
Caption: Workflow for assessing this compound stability.
Validation & Comparative
A Comparative Analysis of Pimicotinib and Vimseltinib in the Treatment of Tenosynovial Giant Cell Tumor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanism of action, and clinical trial data for two promising therapeutic agents for tenosynovial giant cell tumor (TGCT): Pimicotinib (B12375259) and vimseltinib (B1652902). Both drugs are potent and selective inhibitors of the colony-stimulating factor 1 receptor (CSF-1R), a key driver of TGCT pathogenesis. This document synthesizes data from their respective pivotal Phase 3 clinical trials to offer an objective comparison for research and development professionals.
Mechanism of Action: Targeting the CSF-1R Pathway
Both Pimicotinib and vimseltinib are orally administered small molecule inhibitors that target the colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] The binding of CSF-1 to its receptor on macrophages and other cells leads to the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation.[2][4] In TGCT, the overexpression of CSF-1 drives the accumulation of these cells, forming the tumor mass.[5][6] By inhibiting CSF-1R, Pimicotinib and vimseltinib block this signaling cascade, leading to a reduction in tumor-associated macrophages, thereby inhibiting tumor growth and improving patient symptoms.[3][7] Vimseltinib is specifically designed as a "switch-control" inhibitor, binding to a regulatory region of CSF-1R to provide prolonged target inhibition.[4]
Comparative Efficacy: Clinical Trial Data
The primary evidence for the efficacy of Pimicotinib and vimseltinib comes from their respective global, randomized, double-blind, placebo-controlled Phase 3 clinical trials: the MANEUVER study for Pimicotinib and the MOTION study for vimseltinib.[8][9] Both studies evaluated the drugs in patients with symptomatic TGCT not amenable to surgery.
Table 1: Phase 3 Clinical Trial Efficacy Outcomes
| Efficacy Endpoint | Pimicotinib (MANEUVER)[8][10] | Vimseltinib (MOTION)[9][11][12] |
| Primary Endpoint: Objective Response Rate (ORR) at Week 25 (RECIST v1.1) | 54.0% vs 3.2% for placebo (p<0.0001) | 40% vs 0% for placebo (p<0.0001) |
| ORR by Tumor Volume Score (TVS) at Week 25 | 61.9% vs 3.2% for placebo (p<0.0001) | 67% vs 0% for placebo (p<0.0001) |
| Long-Term ORR (RECIST v1.1) | 76.2% at a median follow-up of 14.3 months | 48% at 2-year follow-up |
| Long-Term ORR (TVS) | 74.6% at a median follow-up of 14.3 months | 81% at 2-year follow-up |
| Patient-Reported Outcomes (Week 25) | Statistically significant improvements in pain, stiffness, physical function, and range of motion vs placebo.[10][13] | Statistically significant improvements in pain, stiffness, physical function, range of motion, and health status vs placebo.[9] |
Experimental Protocols
MANEUVER Study (Pimicotinib)
The MANEUVER study was a three-part, global, randomized, double-blind, placebo-controlled trial.[8][14]
-
Part 1 (Double-Blind): Patients were randomized 2:1 to receive either Pimicotinib (50 mg once daily) or a matching placebo for 24 weeks.[8]
-
Part 2 (Open-Label Extension): Patients in the Pimicotinib arm continued treatment, while those in the placebo arm crossed over to receive Pimicotinib.[8]
-
Part 3 (Long-Term Extension): Continued open-label treatment.[14]
Inclusion Criteria: Adults (≥18 years) with histologically confirmed, unresectable TGCT with measurable disease (at least one lesion ≥2 cm) and symptomatic disease meeting minimum thresholds for stiffness and pain.[14]
Primary Endpoint: Objective Response Rate (ORR) at week 25, assessed by a blinded independent review committee (BIRC) according to RECIST v1.1.[10]
Secondary Endpoints: ORR by Tumor Volume Score (TVS), mean change from baseline in range of motion, pain, stiffness, and patient-reported outcomes.[8]
MOTION Study (Vimseltinib)
The MOTION study was a two-part, global, randomized, double-blind, placebo-controlled trial.[9][15]
-
Part 1 (Double-Blind): Patients were randomized 2:1 to receive either vimseltinib (30 mg twice weekly) or a matching placebo for 24 weeks.[9][16]
-
Part 2 (Open-Label Extension): All participants received open-label vimseltinib.[15][16]
Inclusion Criteria: Adults (≥18 years) with histologically confirmed, symptomatic TGCT not amenable to surgery.[15] Previous systemic therapy targeting CSF1 or CSF-1R was an exclusion criterion, though prior treatment with imatinib (B729) or nilotinib (B1678881) was permitted.[15]
Primary Endpoint: ORR at week 25, assessed by blinded independent radiological review (IRR) per RECIST v1.1.[9]
Secondary Endpoints: ORR by TVS, changes in active range of motion, physical function, stiffness, health status, and pain.[9]
Safety and Tolerability
Both Pimicotinib and vimseltinib have been reported to be well-tolerated. In the MANEUVER study, treatment-emergent adverse events (TEAEs) led to discontinuation in 1.6% of patients receiving Pimicotinib, and dose reductions occurred in 7.9%.[10] Notably, no evidence of cholestatic hepatotoxicity was observed.[10] Similarly, in the MOTION trial, most non-laboratory TEAEs with vimseltinib were grade 1/2, and there was no evidence of cholestatic hepatotoxicity or drug-induced liver injury.[9] Vimseltinib's development has highlighted a lower risk of off-target effects, including hepatotoxicity, compared to the earlier CSF-1R inhibitor, pexidartinib.[2][17]
Summary and Conclusion
Pimicotinib and vimseltinib are both highly effective CSF-1R inhibitors that have demonstrated significant clinical benefit for patients with TGCT not amenable to surgery. Both drugs achieved their primary endpoints in their respective Phase 3 trials, showing statistically significant improvements in objective response rates compared to placebo. They also both showed clinically meaningful improvements in patient-reported outcomes, including pain and physical function.
While a direct head-to-head comparison is not available, the data from the MANEUVER and MOTION studies suggest that both are potent therapeutic options. Pimicotinib showed a numerically higher ORR at the 25-week primary endpoint. Long-term data for both drugs indicate durable responses. The choice between these agents in a clinical or developmental context may be influenced by factors such as dosing regimen, long-term safety profiles as more data becomes available, and specific patient characteristics. Both represent a significant advancement in the systemic treatment of TGCT.
References
- 1. Pimicotinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Vimseltinib used for? [synapse.patsnap.com]
- 4. oncodaily.com [oncodaily.com]
- 5. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 6. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. targetedonc.com [targetedonc.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Deciphera Presents 2-Year Efficacy and Safety Results from MOTION Phase 3 Study of ROMVIMZA™ (vimseltinib) in Patients with Tenosynovial Giant Cell Tumor (TGCT) at the European Society for Medical Oncology Congress 2025 | Deciphera [deciphera.com]
- 13. Merck shares positive Part 1 Phase III MANEUVER trial results for pimicotinib in TGCT [merckgroup.com]
- 14. Facebook [cancer.gov]
- 15. Vimseltinib for Tenosynovial Giant Cell Tumor (MOTION) - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 16. The MOTION study: a randomized, phase III study of vimseltinib for the treatment of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacr.org [aacr.org]
A Head-to-Head Comparison of CSF-1R Inhibitors for Tenosynovial Giant Cell Tumor
For Researchers, Scientists, and Drug Development Professionals
Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive neoplasm characterized by the overexpression of colony-stimulating factor 1 (CSF-1).[1] This overexpression leads to the recruitment of cells expressing the CSF-1 receptor (CSF-1R), primarily macrophages, which constitute the bulk of the tumor.[2][3] The CSF-1/CSF-1R signaling pathway is therefore a critical therapeutic target. This guide provides a head-to-head comparison of key CSF-1R inhibitors used in the treatment of TGCT, with a focus on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: Targeting the CSF-1/CSF-1R Axis
The pathogenesis of TGCT is driven by a chromosomal translocation in a minority of neoplastic cells, leading to the overexpression and secretion of CSF-1.[4] CSF-1 then binds to its receptor, CSF-1R, on the surface of non-neoplastic cells of the macrophage lineage, promoting their proliferation and forming the tumor mass.[2][5] CSF-1R inhibitors work by blocking this signaling pathway, thereby inhibiting the proliferation of tumor-permissive cells like macrophages.[6][7]
Several CSF-1R inhibitors have been developed, including small molecule tyrosine kinase inhibitors (TKIs) like pexidartinib (B1662808) and vimseltinib (B1652902), and monoclonal antibodies such as emactuzumab. While all target the same pathway, their specific binding mechanisms, selectivity, and clinical profiles differ.
Below is a diagram illustrating the CSF-1/CSF-1R signaling pathway and the points of intervention by CSF-1R inhibitors.
Caption: Figure 1. CSF-1/CSF-1R Signaling Pathway in TGCT
Head-to-Head Comparison of Key CSF-1R Inhibitors
This section compares the clinical performance of pexidartinib, vimseltinib, and emactuzumab based on available data from their respective clinical trials.
Table 1: Efficacy of CSF-1R Inhibitors in TGCT
| Feature | Pexidartinib (TURALIO®) | Vimseltinib (ROMVIMZA™) | Emactuzumab |
| Drug Class | Oral Small Molecule Tyrosine Kinase Inhibitor | Oral, Switch-Control Tyrosine Kinase Inhibitor | Humanized Monoclonal Antibody |
| Key Clinical Trial | ENLIVEN (Phase 3)[8][9] | MOTION (Phase 3)[10][11] | Phase 1/2[12][13], TANGENT (Phase 3, ongoing)[14][15] |
| Patient Population | Symptomatic TGCT not amenable to surgery | Symptomatic TGCT not amenable to surgery | Diffuse-type TGCT |
| Objective Response Rate (ORR) by RECIST v1.1 | 38% at week 25[16][17] | 40% at week 25[10][18] | ~71% (Phase 1/2)[12][13] |
| ORR by Tumor Volume Score (TVS) | 56% at week 25[16] | 67% at week 25[10][18] | Not reported in the same format |
| Median Duration of Response (DOR) | Not reached at final analysis of ENLIVEN[9] | Not reached at 2-year follow-up of MOTION[19][20] | Responses were durable at 1 and 2 years (70% and 64% ORR respectively)[13] |
| Improvements in Patient-Reported Outcomes | Significant improvements in stiffness and physical function[9] | Significant improvements in active range of motion, physical function, stiffness, and pain[10] | Meaningful improvements in quality of life, including better joint function and reduced pain[14] |
Table 2: Safety Profile of CSF-1R Inhibitors in TGCT
| Feature | Pexidartinib (TURALIO®) | Vimseltinib (ROMVIMZA™) | Emactuzumab |
| Common Adverse Events | Hair color changes, fatigue, nausea, dysgeusia, increased AST/ALT[9][21] | Periorbital edema, fatigue, face edema, pruritus, headache, increased blood creatine (B1669601) phosphokinase[10][18] | Pruritus, asthenia, facial and peripheral edema, fatigue[13][22] |
| Serious Adverse Events of Note | Serious and potentially fatal liver injury (hepatotoxicity) - requires a Risk Evaluation and Mitigation Strategy (REMS) program.[21][23] | No evidence of cholestatic hepatotoxicity or drug-induced liver injury.[10][18][19] | Generally well-tolerated with most adverse events being mild to moderate.[14] Lupus-like events have been reported as a rarer side effect.[22] |
| Selectivity | Inhibits CSF-1R, but also KIT, FLT3, and PDGFR-β.[6][7] | Highly selective for CSF-1R.[24][25] | Specific for CSF-1R.[26][27] |
Experimental Protocols: Key Phase 3 Clinical Trials
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the pivotal Phase 3 trials for pexidartinib and vimseltinib.
ENLIVEN Study (Pexidartinib)
-
Study Design: A randomized, double-blind, placebo-controlled, global, multicenter Phase 3 study (NCT02371369).[9]
-
Patient Population: Patients with symptomatic, advanced TGCT for whom surgery was not recommended due to potential for worsening functional limitation or severe morbidity.[8]
-
Intervention: The study had two parts. In the first part, 120 patients were randomized (1:1) to receive either pexidartinib or placebo. Pexidartinib was administered at 1000 mg/day for the first 2 weeks, followed by 800 mg/day for 22 weeks.[8]
-
Primary Endpoint: The primary efficacy endpoint was the overall response rate (ORR) at week 25, as assessed by central review of MRI scans using RECIST v1.1.[8]
-
Secondary Endpoints: Included ORR by tumor volume score (TVS) and mean change from baseline in range of motion of the affected joint.[16]
MOTION Study (Vimseltinib)
-
Study Design: A global, Phase 3, double-blind, placebo-controlled study (NCT05059262).[10]
-
Patient Population: Patients with symptomatic TGCT not amenable to surgery.[10]
-
Intervention: 123 patients were randomized (2:1) to receive either vimseltinib 30 mg twice weekly or a matching placebo for 24 weeks.[10]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) at week 25, assessed by blinded independent radiological review per RECIST v1.1.[10]
-
Key Secondary Endpoints: Included ORR by TVS, change from baseline in active range of motion, and various patient-reported outcomes (PROs) measuring physical function, stiffness, and pain.[10]
The workflow for these clinical trials can be visualized as follows:
Caption: Figure 2. Generalized Phase 3 Clinical Trial Workflow for TGCT
Discussion and Future Outlook
Pexidartinib was the first systemic therapy approved for TGCT, demonstrating significant efficacy.[6][17] However, its use is associated with a risk of serious liver injury, necessitating a REMS program.[21][23]
Vimseltinib, a more selective CSF-1R inhibitor, has shown comparable efficacy to pexidartinib in its Phase 3 trial, with a more favorable safety profile, notably lacking the hepatotoxicity concerns.[10][18][19][28] This positions vimseltinib as a potentially safer long-term treatment option for patients with TGCT.[29][30]
Emactuzumab, a monoclonal antibody, has also demonstrated promising and durable responses in early-phase trials.[12][13] The ongoing Phase 3 TANGENT trial will provide more definitive data on its efficacy and safety.[14][15] As a biologic administered intravenously, its treatment paradigm differs from the oral small molecules.
The choice between these agents will likely depend on a comprehensive evaluation of their efficacy, long-term safety data, patient comorbidities, and mode of administration. The development of highly selective inhibitors like vimseltinib marks a significant advancement in providing effective and well-tolerated therapies for patients with TGCT. Future research may focus on long-term outcomes, comparative effectiveness, and the potential for combination therapies.
References
- 1. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Role of colony-stimulating factor 1 in the neoplastic process of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Daiichi Sankyo Presents Phase 3 ENLIVEN Study of Pexidartinib, Demonstrating Statistically Significant Clinical Improvement Across Multiple Endpoints in Patients with Tenosynovial Giant Cell Tumor at 2018 American Society of Clinical Oncology (ASCO) Annual Meeting [prnewswire.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Phase III MOTION Study Evaluates Vimseltinib for Tenosynovial Giant Cell Tumor Treatment | Cancer Nursing Today [cancernursingtoday.com]
- 12. curetoday.com [curetoday.com]
- 13. Long-term clinical activity, safety and patient-reported quality of life for emactuzumab-treated patients with diffuse-type tenosynovial giant-cell tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncodaily.com [oncodaily.com]
- 15. FDA Fast Tracks SynOx's Emactuzumab for TGCT [synapse.patsnap.com]
- 16. TURALIO® Final Long-Term Data Showed Sustained Clinical Benefit in Patients with Tenosynovial Giant Cell Tumor from Open-Label Extension of ENLIVEN Phase 3 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 17. Giant Cell Tumor of Tendon Sheath Medication: CSF1R Inhibitors [emedicine.medscape.com]
- 18. targetedonc.com [targetedonc.com]
- 19. Deciphera Presents 2-Year Efficacy and Safety Results from MOTION Phase 3 Study of ROMVIMZA™ (vimseltinib) in Patients with Tenosynovial Giant Cell Tumor (TGCT) at the European Society for Medical Oncology Congress 2025 | Deciphera [deciphera.com]
- 20. trial.medpath.com [trial.medpath.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Emactuzumab - TGCT Support [tgctsupport.org]
- 23. Pexidartinib: Generic, Tumor Uses, Side Effects, Dosage [medicinenet.com]
- 24. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 25. researchgate.net [researchgate.net]
- 26. Emactuzumab - Wikipedia [en.wikipedia.org]
- 27. cancer-research-network.com [cancer-research-network.com]
- 28. mskcc.org [mskcc.org]
- 29. onclive.com [onclive.com]
- 30. medpagetoday.com [medpagetoday.com]
Validating Pimicotinib Hydrochloride Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pimicotinib hydrochloride's performance with other alternatives, supported by available clinical data and detailed experimental protocols for preclinical validation in patient-derived xenografts (PDX).
Pimicotinib (ABSK021) is an orally administered, highly selective, and potent small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R). By blocking the CSF-1R signaling pathway, Pimicotinib aims to modulate macrophage function, which plays a crucial role in the pathology of various diseases, including tenosynovial giant cell tumor (TGCT). This guide delves into the efficacy of Pimicotinib, outlines a framework for its preclinical validation using patient-derived xenograft (PDX) models, and compares its clinical performance against other CSF-1R inhibitors.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
This compound's therapeutic effect stems from its targeted inhibition of the CSF-1R signaling pathway. Overexpression of the CSF-1 ligand is a key driver in TGCT, leading to the recruitment and proliferation of CSF-1R-dependent inflammatory macrophages that contribute to tumor growth.[1] Pimicotinib, by blocking this pathway, is designed to reduce the tumor burden and alleviate symptoms.
Clinical Efficacy: Pimicotinib vs. Alternatives
Clinical trial data, particularly from the Phase III MANEUVER study, has demonstrated the significant efficacy of Pimicotinib in patients with TGCT.[2][3] The following tables summarize the key efficacy data for Pimicotinib and compare it with other CSF-1R inhibitors, Pexidartinib (Turalio) and Vimseltinib.
Table 1: Clinical Efficacy of Pimicotinib in TGCT (MANEUVER Trial)
| Endpoint | Pimicotinib (50 mg QD) | Placebo | p-value |
| Objective Response Rate (ORR) at Week 25 (RECIST v1.1) | 54.0% | 3.2% | <0.0001 |
| Mean Change in Stiffness from Baseline (NRS) | -3.00 | -0.57 | <0.0001 |
| Mean Change in Pain from Baseline (BPI) | -2.32 | 0.23 | <0.0001 |
Data sourced from the Phase III MANEUVER trial results.[2][3][4]
Table 2: Comparison of CSF-1R Inhibitors in TGCT
| Feature | Pimicotinib | Pexidartinib (Turalio) | Vimseltinib |
| Primary Efficacy Endpoint | ORR at Week 25: 54.0% | ORR at Week 25: 39% | ORR: 72% |
| Key Adverse Events | Generally well-tolerated, no evidence of cholestatic hepatotoxicity.[2][5] | Boxed warning for risk of serious and potentially fatal liver injury. | Majority of adverse events were grade 1/2, no evidence of cholestatic hepatotoxicity.[1] |
| Regulatory Status | Granted Breakthrough Therapy Designation by FDA.[2] | FDA-approved for adult patients with symptomatic TGCT.[6] | Under Priority Review by the FDA.[6] |
Preclinical Validation in Patient-Derived Xenografts (PDX)
While specific public data on Pimicotinib's efficacy in PDX models is not yet available, such studies are a cornerstone for preclinical validation. PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line xenografts.[7]
Below is a detailed experimental protocol for establishing and utilizing a TGCT PDX model to evaluate the efficacy of a CSF-1R inhibitor like Pimicotinib. This protocol is based on established methodologies for similar compounds.
Experimental Protocol: Efficacy of a CSF-1R Inhibitor in a TGCT PDX Model
-
PDX Model Establishment:
-
Fresh TGCT tumor tissue is obtained from consenting patients during surgical resection.
-
The tissue is sectioned into small fragments (approximately 2-3 mm³).
-
Tumor fragments are surgically implanted into the subcutaneous flank or under the renal capsule of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor growth is monitored regularly using caliper measurements. Once tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
-
Treatment Administration:
-
Pimicotinib Group: Mice receive this compound formulated for oral gavage at a predetermined dose and schedule based on pharmacokinetic and tolerability studies.
-
Alternative CSF-1R Inhibitor Group: A comparator group receives another CSF-1R inhibitor (e.g., Pexidartinib) at a clinically relevant dose.
-
Vehicle Control Group: This group receives the vehicle solution used to formulate the drugs.
-
Treatment is administered daily or as determined by the study design for a specified duration (e.g., 28 days).
-
-
Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Mouse body weight is monitored as an indicator of general health and treatment toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical (IHC) analysis.
-
IHC Analysis: Tumor sections are stained for markers of cell proliferation (e.g., Ki-67) and macrophage infiltration (e.g., CD68 or CD163) to assess the biological effects of the treatment.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of differences in tumor growth between the groups.
-
Histological and IHC data are quantified to compare the cellular responses to treatment.
-
Conclusion
This compound has demonstrated significant clinical efficacy and a favorable safety profile in the treatment of TGCT. While direct preclinical data in PDX models is not yet publicly available, the established methodologies for testing CSF-1R inhibitors in such models provide a clear path for its validation. The comparative clinical data suggests that Pimicotinib is a promising therapeutic agent with the potential to offer a valuable treatment option for patients with TGCT. Further preclinical studies using patient-derived xenografts will be instrumental in further elucidating its comparative efficacy and mechanism of action at a translational level.
References
- 1. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimicotinib Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 3. targetedonc.com [targetedonc.com]
- 4. oncozine.com [oncozine.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. xtalks.com [xtalks.com]
- 7. abnova.com [abnova.com]
A Head-to-Head Comparison of Pimicotinib Hydrochloride and Emactuzumab for the Treatment of Tenosynovial Giant Cell Tumor
For Researchers, Scientists, and Drug Development Professionals
Tenosynovial giant cell tumor (TGCT) is a rare, locally aggressive benign neoplasm driven by the overexpression of colony-stimulating factor 1 (CSF-1). The interaction between CSF-1 and its receptor, CSF-1R, on macrophages is a critical signaling pathway for the proliferation and survival of the tumor-associated macrophages that make up the bulk of the tumor mass. Consequently, inhibiting the CSF-1/CSF-1R axis has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two investigational drugs targeting this pathway: pimicotinib (B12375259) hydrochloride, a small molecule inhibitor, and emactuzumab, a monoclonal antibody.
Mechanism of Action: Small Molecule Inhibition vs. Monoclonal Antibody Blockade
Both pimicotinib and emactuzumab target the Colony-Stimulating Factor 1 Receptor (CSF-1R), but their mechanisms of inhibition are fundamentally different.
Pimicotinib Hydrochloride is an orally bioavailable, selective, and potent small molecule inhibitor of CSF-1R.[1][2][3] As a small molecule, pimicotinib is able to diffuse across cell membranes and inhibit the intracellular kinase domain of the CSF-1R. This prevents the autophosphorylation of the receptor upon CSF-1 binding, thereby blocking the downstream signaling cascade that leads to macrophage proliferation and survival. Preclinical studies have shown that pimicotinib has an IC50 value of 19.48 nM for CSF-1R.[4]
Emactuzumab is a humanized monoclonal antibody that targets the extracellular domain of CSF-1R.[5] By binding to the receptor, emactuzumab physically blocks the binding of CSF-1, thereby preventing receptor dimerization and activation.[6] This mode of action effectively shuts down the CSF-1/CSF-1R signaling pathway from the outside of the cell. Emactuzumab has demonstrated a high binding affinity for CSF-1R with a dissociation constant (Kd) of 0.2 nM and an IC50 of 0.3 nM for inhibiting the viability of CSF-1-differentiated macrophages.[6]
Comparative Data
The following table summarizes the key preclinical and clinical data for pimicotinib and emactuzumab. It is important to note that the clinical data presented are from separate clinical trials and not from a head-to-head study. Therefore, direct comparisons of efficacy should be interpreted with caution.
| Feature | This compound | Emactuzumab |
| Drug Type | Small Molecule Inhibitor | Monoclonal Antibody |
| Target | Intracellular kinase domain of CSF-1R | Extracellular domain of CSF-1R |
| Administration | Oral | Intravenous |
| IC50 (CSF-1R) | 19.48 nM[4] | Not directly reported |
| Binding Affinity (Kd) | Not reported | 0.2 nM[6] |
| IC50 (Macrophage Viability) | Not reported | 0.3 nM[6] |
| Clinical Trial (TGCT) | Phase III MANEUVER (NCT05804045)[1][7] | Phase III TANGENT (NCT05417789)[8][9][10] |
| Objective Response Rate (ORR) | 54.0% at week 25 (vs. 3.2% placebo)[11] | 71% in Phase I/II study[8] |
| Long-term ORR | 76.2% at median follow-up of 435 days[12] | 70% at 1 year, 64% at 2 years in Phase I/II study[8] |
Experimental Protocols
Pimicotinib Phase III MANEUVER Trial
The MANEUVER trial is a global, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of pimicotinib in adult patients with unresectable TGCT.[12]
-
Patient Population: Adults with histologically confirmed, unresectable TGCT with measurable disease (at least one lesion ≥2 cm) as per RECIST 1.1 criteria and symptomatic disease.[11][12]
-
Study Design: The trial consists of a double-blind phase where patients are randomized 2:1 to receive either 50 mg of pimicotinib orally once daily or a matching placebo for 24 weeks.[11][12] This is followed by an open-label extension phase.[11]
-
Primary Endpoint: The primary endpoint is the Objective Response Rate (ORR) at week 25, as assessed by a Blinded Independent Central Review (BICR) using RECIST v1.1 criteria.[11]
-
Secondary Endpoints: Secondary endpoints include tumor volume score (TVS), active range of motion, stiffness (measured by Numeric Rating Scale - NRS), pain (measured by Brief Pain Inventory - BPI), and physical function.[11]
Emactuzumab Phase III TANGENT Trial
The TANGENT trial is a randomized, double-blind, placebo-controlled study to confirm the efficacy and safety of emactuzumab in patients with TGCT not amenable to surgery.[8][9][10]
-
Patient Population: Patients aged 12 years and older with histologically confirmed localized or diffuse TGCT where surgical resection is not a viable option.[13] Patients must have measurable disease with a longest diameter of ≥20 mm.[13]
-
Study Design: The study involves a double-blind phase where participants are randomized 2:1 to receive either 1000 mg of emactuzumab or placebo intravenously every two weeks for five doses, followed by a 3-month observation period.[8][10][14] This is followed by a long-term follow-up phase where patients on placebo may be eligible to cross over to receive open-label emactuzumab.[10][14]
-
Primary Endpoint: The primary endpoint is the Objective Response Rate (ORR) at 6 months, assessed by MRI per RECIST v1.1.[8]
-
Secondary Endpoints: Key secondary endpoints include patient-reported outcomes (PROMIS-PF), range of motion, pain, stiffness, and tumor volume score (TVS).[8]
Visualizing the Mechanisms and Experimental Workflow
Signaling Pathway Targeted by Pimicotinib
Caption: Pimicotinib inhibits the intracellular kinase domain of CSF-1R.
Mechanism of Action of Emactuzumab
Caption: Emactuzumab blocks CSF-1 binding to the extracellular domain of CSF-1R.
Clinical Trial Workflow for CSF-1R Inhibitors in TGCT
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of a CSF-1R inhibitor in TGCT.
References
- 1. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Long-term clinical activity, safety and patient-reported quality of life for emactuzumab-treated patients with diffuse-type tenosynovial giant-cell tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emactuzumab for Giant Cell Tumor · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. onclive.com [onclive.com]
- 13. Facebook [cancer.gov]
- 14. Redirecting to https://onderzoekmetmensen.nl/en/trial/51288 [onderzoekmetmensen.nl]
Decoding Kinase Cross-Reactivity: A Comparative Analysis of Pimicotinib Hydrochloride
For Immediate Release
Shanghai, China – December 6, 2025 – In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. Pimicotinib (B12375259) hydrochloride (ABSK021), a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), is a promising therapeutic agent under investigation for tenosynovial giant cell tumor (TGCT), chronic graft-versus-host-disease (cGVHD), and pancreatic cancer.[1] This guide provides a comparative analysis of the cross-reactivity profile of Pimicotinib with other notable CSF-1R inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data and detailed experimental methodologies.
Pimicotinib is recognized as a highly selective small molecule inhibitor of CSF-1R.[2][3][4][5][6] Its mechanism of action centers on blocking the CSF-1R signaling pathway, which is crucial for the proliferation and differentiation of macrophages, key players in several pathologies.[7] Preclinical and clinical data have highlighted Pimicotinib's favorable safety and efficacy profile, underscoring its high selectivity.[1][8][9] This high selectivity is a critical attribute, as off-target kinase activity can lead to unintended side effects and impact the therapeutic window of a drug.
Comparative Kinase Selectivity Profile
To contextualize the selectivity of Pimicotinib, this section compares its cross-reactivity profile with other CSF-1R inhibitors. While a comprehensive public KINOMEscan dataset for Pimicotinib is not currently available, published data consistently describe it as a highly selective CSF-1R inhibitor with minimal activity against other kinases, notably c-Kit and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9]
For a quantitative comparison, we have compiled available data for other well-characterized CSF-1R inhibitors, Vimseltinib (B1652902) (DCC-3014) and Pexidartinib. Vimseltinib is another highly selective CSF-1R inhibitor, while Pexidartinib is a multi-kinase inhibitor with known activity against c-Kit and FLT3.
| Kinase Target | Pimicotinib (ABSK021) | Vimseltinib (DCC-3014) | Pexidartinib |
| CSF-1R | Highly Potent and Selective (IC50 not publicly disclosed) | IC50 = 0.9 nM (example value, specific data may vary) | IC50 = 20 nM[10] |
| c-Kit | Minimum Inhibition[8][9] | >500-fold selectivity vs. CSF-1R[11] | IC50 = 10 nM[10] |
| PDGFRα/β | Minimum Inhibition[8][9] | >1,000-fold selectivity vs. CSF-1R[11] | Not specified, but known multi-kinase activity |
| FLT3 | Not specified | >1,000-fold selectivity vs. CSF-1R[11] | IC50 = 160 nM[10] |
| Other Kinases | Not specified | >1,000-fold selectivity against a panel of 300 kinases[11] | Known multi-kinase inhibitor |
Note: The data for Pimicotinib is qualitative based on published descriptions. IC50 values for comparator drugs are sourced from public data and may vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the methods used to assess kinase selectivity, the following diagrams are provided.
References
- 1. Abbisko Therapeutics Announces that U.S. FDA Has Granted Fast Track Designation for Its CSF-1R Inhibitor Pimicotinib (ABSK021) - BioSpace [biospace.com]
- 2. merckgroup.com [merckgroup.com]
- 3. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2025-05-28 Phase 3 MANEUVER Pt 1 Pimicotinib Data [emdserono.com]
- 5. pmlive.com [pmlive.com]
- 6. Merck KGaA/Abbisko report positive phase 3 results for pimicotinib in rare tumor type [synapse.patsnap.com]
- 7. pimicotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. asco.org [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
A Comparative Safety Analysis: Pimicotinib Hydrochloride vs. Turalio (Pexidartinib) in the Treatment of Tenosynovial Giant Cell Tumor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two targeted therapies for tenosynovial giant cell tumor (TGCT): the investigational drug Pimicotinib (B12375259) hydrochloride and the approved medication Turalio (pexidartinib). The information is based on available clinical trial data and is intended to inform research and development efforts in this therapeutic area.
Executive Summary
Pimicotinib hydrochloride and Turalio are both potent inhibitors of the colony-stimulating factor 1 receptor (CSF-1R), a key driver of TGCT pathogenesis. While both demonstrate efficacy, their safety profiles exhibit notable differences, particularly concerning hepatotoxicity. Turalio is associated with a risk of serious and potentially fatal liver injury, necessitating a boxed warning and a Risk Evaluation and Mitigation Strategy (REMS) program. In contrast, clinical trials of Pimicotinib have not reported evidence of cholestatic hepatotoxicity or drug-induced liver injury to date, suggesting a potentially more favorable hepatic safety profile. This guide presents a detailed comparison of the adverse event data, experimental protocols, and underlying signaling pathways of these two agents.
Comparative Safety Data
The following tables summarize the key safety findings from the pivotal Phase 3 clinical trials for Pimicotinib (MANEUVER) and Turalio (ENLIVEN).
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Safety Endpoint | Pimicotinib (MANEUVER)[1][2][3] | Turalio (ENLIVEN)[4][5] |
| Most Common TEAEs (≥20%) | LDH increase, CPK increase, α-HBDH increase, AST increase, Amylase increase, ALT increase, Pruritus, Rash[6] | Increased LDH, Increased AST, Hair color changes, Fatigue, Increased ALT, Decreased neutrophils, Increased cholesterol, Increased ALP, Decreased lymphocytes, Eye edema, Decreased hemoglobin, Rash, Dysgeusia, Decreased phosphate[5][7][8] |
| Grade 3/4 TEAEs (Most Common) | Aspartate aminotransferase (AST) increase, Alanine aminotransferase (ALT) increase, Hypertension[9][10][11] | Aspartate aminotransferase (AST) increase (9%), Alanine aminotransferase (ALT) increase (10%), Hypertension (8%)[9][10][11] |
| Serious Adverse Reactions | Not explicitly detailed in percentages in available sources. | 13% of patients[4][5] |
| TEAEs Leading to Dose Reduction | 7.9%[1][2] | 38% (Dose reductions or interruptions)[4][5] |
| TEAEs Leading to Treatment Discontinuation | 1.6%[1][2] | 13%[4][5] |
Table 2: Focus on Hepatotoxicity
| Feature | Pimicotinib (MANEUVER)[1][2][3] | Turalio (ENLIVEN)[8][12][13] |
| Cholestatic Hepatotoxicity / Drug-Induced Liver Injury | No evidence reported.[1][2][3] | Risk of serious and potentially fatal liver injury, including vanishing bile duct syndrome.[8][12] Boxed warning for hepatotoxicity.[4] |
| Serious Liver Injury Events | Not reported. | 5% of patients developed signs of serious liver injury (ALT or AST ≥3x ULN with total bilirubin (B190676) ≥2x ULN).[8][12] |
| Required Monitoring | Safety monitoring was a key component of the trial.[14][15] | Mandatory liver function tests prior to initiation, weekly for the first 8 weeks, every 2 weeks for the next month, and every 3 months thereafter.[7] |
| REMS Program | Not applicable. | Required by the FDA to manage the risk of hepatotoxicity.[8] |
Experimental Protocols
MANEUVER Study (Pimicotinib)
The MANEUVER trial is a Phase 3, randomized, double-blind, placebo-controlled, multicenter study designed to assess the efficacy and safety of Pimicotinib in patients with TGCT not amenable to surgery.[15][16][17][18]
-
Study Design: The study consists of three parts. Part 1 is a 24-week double-blind phase where patients are randomized 2:1 to receive either 50 mg of Pimicotinib once daily or a matching placebo.[14][17] Part 2 is an open-label phase where all patients receive Pimicotinib.[14][15] Part 3 is an open-label extension phase.[14][15]
-
Key Safety Assessments: The safety and tolerability of Pimicotinib are primary endpoints.[14][15] Safety assessments include monitoring of treatment-emergent adverse events (TEAEs), clinical laboratory evaluations (hematology, clinical chemistry, and urinalysis), vital signs, and electrocardiograms (ECGs). The study protocol specifies comprehensive safety monitoring, with a particular focus on hepatic safety, although detailed public protocols outlining the exact frequency of all monitoring are not available.[3]
ENLIVEN Study (Turalio/Pexidartinib)
The ENLIVEN trial was a Phase 3, randomized, double-blind, placebo-controlled, multicenter study that evaluated the efficacy and safety of Turalio in patients with symptomatic TGCT for whom surgery was not a suitable option.[13][17][19]
-
Study Design: The study was conducted in two parts. Part 1 was a 24-week double-blind phase where patients were randomized to receive either Turalio or a placebo.[19] The initial dosing for Turalio was 1000 mg daily for two weeks, followed by 800 mg daily.[19] Part 2 was an open-label extension where patients could receive Turalio.[19]
-
Key Safety Assessments: Safety was a key endpoint, with a stringent protocol for monitoring liver function due to pre-identified risks.[19] This included frequent monitoring of liver enzymes (AST, ALT), bilirubin, and alkaline phosphatase.[7] The protocol required dose modifications or discontinuation for specified elevations in these laboratory values. All patients who received at least one dose of the study drug were included in the safety analysis.[19]
Signaling Pathways and Mechanism of Action
Both Pimicotinib and Turalio target the CSF-1R signaling pathway, which is crucial for the proliferation and survival of macrophages, the cell type that drives TGCT. However, their selectivity differs, which may contribute to their distinct safety profiles.
Pimicotinib: Selective CSF-1R Inhibition
Pimicotinib is a highly selective and potent small-molecule inhibitor of CSF-1R.[6] By blocking the CSF-1R, Pimicotinib inhibits the downstream signaling cascade that promotes the growth and survival of tumor-associated macrophages.
Turalio (Pexidartinib): Multi-Kinase Inhibition
Turalio is a tyrosine kinase inhibitor that targets not only CSF-1R but also c-Kit and FMS-like tyrosine kinase 3 (FLT3).[8] The inhibition of these additional kinases, while potentially contributing to its therapeutic effect, may also be associated with a broader range of off-target effects.
Conclusion
The safety profiles of this compound and Turalio (pexidartinib) present a critical point of differentiation for these two CSF-1R inhibitors. The significant risk of hepatotoxicity associated with Turalio has led to stringent monitoring requirements and a REMS program. Pimicotinib, based on current data, appears to have a more favorable hepatic safety profile, with no reported cases of cholestatic hepatotoxicity in its Phase 3 trial. This suggests that Pimicotinib may offer a safer alternative for the treatment of TGCT, although long-term safety data are still forthcoming. For researchers and drug development professionals, the development of highly selective kinase inhibitors like Pimicotinib highlights a promising strategy for minimizing off-target toxicities while maintaining therapeutic efficacy. Further research into the long-term safety of Pimicotinib and the mechanisms underlying Turalio-induced hepatotoxicity will be crucial in shaping the future treatment landscape for TGCT.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pimicotinib Hydrochloride and Other CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pimicotinib (B12375259) hydrochloride's performance against other Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, supported by experimental data.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors. Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory conditions, and tenosynovial giant cell tumor (TGCT).[1][2] Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy. This guide focuses on comparing Pimicotinib hydrochloride, a novel CSF-1R inhibitor, with other prominent inhibitors in its class.
Biochemical and Cellular Potency
The potency and selectivity of CSF-1R inhibitors are critical determinants of their therapeutic efficacy and safety profiles. These are typically evaluated through biochemical assays measuring direct kinase inhibition (e.g., IC50 values) and cellular assays assessing the inhibitor's effect on cell viability and signaling.
| Inhibitor | Type | CSF-1R IC50/Ki/EC50 | Other Kinase Targets (IC50/Ki) | Cellular Potency (EC50/IC50) |
| Pimicotinib (ABSK021) | Small Molecule | 19.48 nM (IC50)[3] | KIT (76.98 nM), PDGFRA (1399.21 nM)[3] | Strong inhibition of CSF-1R phosphorylation and macrophage proliferation at low nM concentrations[3] |
| Pexidartinib (PLX3397) | Small Molecule | 20 nM (IC50) | c-Kit (10 nM), FLT3 (160 nM) | Cytotoxicity in Caco-2 cells: IC50 = 5.43 μM[4] |
| Vimseltinib (DCC-3014) | Small Molecule | <10 nM (IC50)[5][6] | c-Kit (0.1-1 µM)[5] | M-NFS-60 cell proliferation: IC50 = 18 nM; THP-1 CSF-1R autophosphorylation: IC50 = 27 nM[7] |
| Sotuletinib (BLZ945) | Small Molecule | 1 nM (IC50)[8][9][10][11] | >1000-fold selectivity vs. closest homologs[8][9][10][11] | M-NFS-60 cell proliferation: EC50 = 67 nM; HEK293 hCSF-1R phosphorylation: EC50 = 58 nM[11] |
| ARRY-382 | Small Molecule | 9 nM (IC50)[12] | Highly selective[12] | Monocyte pERK reduction at doses ≥ 200 mg QD[13] |
| Emactuzumab (RG7155) | Monoclonal Antibody | 0.2 nM (Ki)[14], 0.2 nM (Kd)[15] | N/A | CSF-1-differentiated macrophage viability: IC50 = 0.3 nM[14][15] |
| Cabiralizumab (FPA008) | Monoclonal Antibody | Low nM range (Kd) | N/A | Binds to human CSF1R-Fc with an EC50 of 2.465 ng/mL[16] |
Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)
TGCT is a rare, locally aggressive tumor driven by CSF-1 overexpression. Several CSF-1R inhibitors have been evaluated in clinical trials for this indication, providing a basis for comparing their clinical performance.
| Inhibitor | Trial Name | Phase | Key Efficacy Results |
| Pimicotinib | MANEUVER | III | ORR at week 25: 54.0% vs. 3.2% for placebo (p<0.0001).[14] Long-term follow-up (median 14.3 months) showed an increased ORR of 76.2%.[17] |
| Pexidartinib | ENLIVEN | III | ORR at week 25: 38% vs. 0% for placebo.[8] |
| Emactuzumab | TANGENT | III | Phase 1 results showed an ORR of 71%.[18] Top-line results for the Phase 3 trial are expected in Q1 2026. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of CSF-1R inhibitors.
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation : Prepare 1x Kinase Assay Buffer, ATP solution, and substrate solution (e.g., Poly(Glu,Tyr) 4:1).
-
Inhibitor Preparation : Prepare serial dilutions of the test inhibitor (e.g., this compound) at 10-fold the desired final concentrations.
-
Reaction Setup : In a 96-well plate, add the test inhibitor or vehicle control.
-
Kinase Reaction : Add a master mix containing the kinase buffer, ATP, and substrate to each well. Initiate the reaction by adding the purified recombinant CSF-1R enzyme.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Signal Detection : Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Example: MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of the cells.
-
Cell Seeding : Seed cells (e.g., M-NFS-60, a CSF-1 dependent murine macrophage cell line) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the CSF-1R inhibitor or vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model (Example: Patient-Derived Xenograft - PDX - for TGCT)
This model involves implanting tumor tissue from a patient into an immunodeficient mouse to evaluate therapeutic efficacy in a more clinically relevant setting.
-
Tumor Tissue Preparation : Obtain fresh TGCT tumor tissue from a patient and slice it into small fragments (e.g., 1-3 mm³).[19]
-
Implantation : Surgically implant the tumor fragments into an immunodeficient mouse model (e.g., NOD-scid IL2Rgamma-null mice), often under the renal capsule or subcutaneously.[19][20]
-
Tumor Growth Monitoring : Monitor the mice for tumor growth by palpation and caliper measurements.
-
Treatment : Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the CSF-1R inhibitor (e.g., this compound, orally) or vehicle control according to the desired dosing schedule.
-
Efficacy Evaluation : Measure tumor volume regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis : Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of the inhibitor.
Visualizing Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the CSF-1R signaling pathway, a typical experimental workflow, and the logical framework for comparing CSF-1R inhibitors.
Caption: Simplified CSF-1R signaling cascade.
Caption: Workflow for evaluating CSF-1R inhibitors.
Caption: Logic for CSF-1R inhibitor comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Vimseltinib | CAS 1628606-05-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Merck shares positive Part 1 Phase III MANEUVER trial results for pimicotinib in TGCT [merckgroup.com]
- 18. Emactuzumab - Wikipedia [en.wikipedia.org]
- 19. Patient-Derived Tumor Xenografts Plus Ex Vivo Models Enable Drug Validation for Tenosynovial Giant Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
Independent Validation of Pimicotinib Hydrochloride's Anti-Tumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of Pimicotinib hydrochloride with alternative Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. The information is based on available preclinical and clinical data.
Pimicotinib (ABSK021) is an orally available, highly selective, and potent small-molecule inhibitor of CSF-1R.[1] It has demonstrated significant anti-tumor activity in preclinical models and has shown promising efficacy in clinical trials, particularly in the treatment of tenosynovial giant cell tumor (TGCT).[2][3] This guide summarizes key data to facilitate a comparative understanding of Pimicotinib's performance against other CSF-1R inhibitors.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
Pimicotinib, like other drugs in its class, exerts its anti-tumor effects by inhibiting the CSF-1R signaling pathway. This pathway is crucial for the differentiation, survival, and function of macrophages, including tumor-associated macrophages (TAMs), which often contribute to a pro-tumorigenic microenvironment. By blocking CSF-1R, these inhibitors can reduce the population of immunosuppressive TAMs and promote an anti-tumor immune response.
Caption: CSF-1R signaling pathway and points of inhibition.
Comparative In Vitro Anti-Tumor Activity
The following table summarizes the available in vitro data for Pimicotinib and its alternatives. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Drug | Target | IC50 (nM) | Cell Line(s) | Effect | Citation(s) |
| Pimicotinib (ABSK021) | CSF-1R | - | Osteosarcoma cells with high CSF-1R expression | Inhibition of proliferation, induction of cell cycle arrest and apoptosis | [4] |
| Pexidartinib (PLX3397) | CSF-1R | 17, 20 | - | Inhibition of CSF-1R | [5][6] |
| c-KIT | 12 | - | Inhibition of c-KIT | [5] | |
| FLT3-ITD | 9 | - | Inhibition of FLT3-ITD | [5] | |
| A549 (Lung Cancer) | 2150 (24h), 1300 (48h) | A549 | Inhibition of cell viability, induction of necrosis | [7] | |
| Emactuzumab (RG7155) | CSF-1R | 0.3 | CSF-1-differentiated macrophages | Suppression of viability, induction of cell death in M2-like macrophages | [8] |
| Vimseltinib (DCC-3014) | CSF-1R | - | - | Selective and potent inhibition of CSF-1R | [9][10] |
| Cabiralizumab (BMS-986227) | CSF-1R | - | - | Blocks activation and survival of monocytes and macrophages | [11] |
Comparative In Vivo Anti-Tumor Activity
The table below presents a summary of the in vivo anti-tumor activity of Pimicotinib and alternative CSF-1R inhibitors from various preclinical and clinical studies.
| Drug | Tumor Model | Dosage | Key Findings | Citation(s) |
| Pimicotinib (ABSK021) | Syngeneic mouse osteosarcoma, Osteosarcoma PDX | - | Strong anti-tumor activity in models with CSF-1R overexpression | [4] |
| Pexidartinib (PLX3397) | B16F10 mouse melanoma | - | Reduces macrophage accumulation, promotes tumor growth control with immunotherapy | [6] |
| BRAFV600E-driven mouse melanoma | - | Improves efficacy of adoptive cell therapy | [6] | |
| Vimseltinib (DCC-3014) | Syngeneic MC38 colorectal cancer mouse model | - | Inhibition of tumor growth | [9] |
| Clinical Data (TGCT) | ||||
| Pimicotinib (ABSK021) | Phase 3 MANEUVER trial | 50 mg QD | ORR at week 25: 54.0% vs 3.2% for placebo | [2] |
| Phase 1b trial | 50 mg QD | ORR: 77.4% | [3] | |
| Pexidartinib (PLX3397) | Phase 3 ENLIVEN trial | - | ORR at week 25: 38% vs 0% for placebo | [12] |
| Emactuzumab (RG7155) | Phase 1 trial | 1000 mg every 2 weeks | ORR: 86% | [13][14] |
| Vimseltinib (DCC-3014) | Phase 3 MOTION trial | 30 mg twice weekly | ORR at week 25: 40% vs 0% for placebo | [15][16] |
| Cabiralizumab (BMS-986227) | Phase 1/2 trial in PVNS | 4mg/kg every two weeks | Tumor reduction and clinical benefit observed | [17] |
ORR: Objective Response Rate; QD: Once Daily; PVNS: Pigmented Villonodular Synovitis (another term for TGCT)
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation and comparison of anti-tumor agents. Below are outlines of standard protocols for cell viability and in vivo tumor model assays.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.
Caption: A typical workflow for an MTT cell viability assay.
In Vivo Xenograft Tumor Model
This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for a subcutaneous xenograft tumor model study.
Conclusion
This compound has demonstrated potent and selective inhibition of CSF-1R, leading to significant anti-tumor activity in preclinical models and promising clinical efficacy, particularly in TGCT. When compared to other CSF-1R inhibitors such as Pexidartinib, Emactuzumab, and Vimseltinib, Pimicotinib appears to have a competitive efficacy and safety profile based on available data. However, it is crucial to acknowledge that a definitive comparison of potency and efficacy requires direct head-to-head independent studies under identical experimental conditions. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of oncology and drug development to inform their own investigations and comparative analyses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pimicotinib Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib | Other RTKs | Tocris Bioscience [tocris.com]
- 7. Necroptotic Suppression of Lung Cancer Cell Proliferation and Migration: A Comprehensive In Vitro and In Silico Study to Determine New Molecular Targets for Pexidartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. Merck drug for rare tumour hits phase 3 target | pharmaphorum [pharmaphorum.com]
- 13. synoxtherapeutics.com [synoxtherapeutics.com]
- 14. researchgate.net [researchgate.net]
- 15. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Merck KGaA gets a rare cancer win | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 17. Five Prime Presents Initial Clinical Trial Data From Phase I/II Trial Of Cabiralizumab In Pigmented Villonodular Synovitis (PVNS) At 2017 ASCO Annual Meeting - BioSpace [biospace.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Pimicotinib Hydrochloride
For researchers and scientists engaged in the pioneering work of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Pimicotinib hydrochloride, a selective and orally active CSF1R inhibitor. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Core Safety and Handling Protocols
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory chemical handling precautions should always be observed.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is recommended:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A standard laboratory coat.
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Ensure adequate ventilation in the handling area.[1]
-
Wash hands thoroughly after handling.
In the event of a spill, it should be contained and collected with an absorbent material, and the area should be cleaned thoroughly.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following steps provide a general operational plan for laboratory settings.
-
Initial Assessment:
-
Confirm that the waste is indeed this compound and is not mixed with any hazardous substances. If mixed, the entire mixture must be treated as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as institutional policies may be more stringent than general regulations.
-
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste: For solutions containing this compound, do not dispose of them down the drain unless explicitly permitted by your local regulations and institutional EHS. Collect liquid waste in a sealed, labeled container for chemical waste.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or absorbent paper, that have come into contact with this compound should be collected in a designated, sealed waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound."
-
Include the concentration (if in solution) and the date of waste generation.
-
Do not use abbreviations.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's EHS-approved waste management vendor.
-
Do not place containers of this compound in regular trash or biohazardous waste bins.
-
While this compound is not classified as hazardous under GHS, all pharmaceutical waste requires careful management to prevent environmental contamination.[3][4] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste, and it is crucial to adhere to these guidelines to ensure public health and environmental safety.[3][4][5][6]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C22H24N6O3 | [1] |
| Molecular Weight | 420.46 | [1] |
| CAS Number | 2253123-16-7 | [1] |
| IC50 (CSF1R) | 19.48 nM | [7] |
| IC50 (KIT) | 76.98 nM | [7] |
| IC50 (PDGFRA) | 1399.21 nM | [7] |
This compound Disposal Workflow
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Pimicotinib Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Pimicotinib hydrochloride, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), is a promising therapeutic agent under investigation. As with any novel compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers in the safe and effective handling of this compound.
Immediate Safety and Handling Precautions
While one Safety Data Sheet (SDS) classifies Pimicotinib as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to handle it with the care due to a potent, biologically active compound. The chemical, physical, and toxicological properties have not been completely investigated. Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves | Minimum thickness of 4 mil | Provides a barrier against skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory coat | Fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | N/A | Minimizes the risk of inhaling airborne particles, especially when handling the powdered form. |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is strongly recommended.
-
Eye Wash and Safety Shower: Ensure that a fully functional eye wash station and safety shower are readily accessible in the immediate work area.
Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.
Operational Plans: From Receipt to Experiment
A structured workflow is essential for the safe and efficient use of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
The following table summarizes the recommended storage conditions for this compound:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 1 year |
| -20°C | 1 month |
Preparation of Stock Solutions
This compound exhibits solubility in various solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | In Vitro Solubility |
| DMSO | 100 mg/mL (237.83 mM) - requires sonication |
| Ethanol | 21 mg/mL |
| Water | Insoluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated pipettes.
-
Calculation: Determine the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight: 420.46 g/mol ).
-
Procedure:
-
Under a chemical fume hood, weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex and sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Experimental Workflow
The following diagram illustrates a general workflow for conducting an in vitro experiment with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
